CBR-470-1
Description
Properties
IUPAC Name |
(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-(2-methylpropyl)-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S2/c1-10(2)7-16-13-8-21(17,18)9-14(13)22(19,20)12-5-3-11(15)4-6-12/h3-6,10,13-14,16H,7-9H2,1-2H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEQFEDSWINARK-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Neuroprotective Mechanism of CBR-470-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-470-1 is a small molecule that has demonstrated significant neuroprotective effects in neuronal cell models. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its dual function as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document synthesizes key quantitative data, details experimental protocols for investigating its activity, and provides visual representations of its signaling cascade and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism of Action
This compound exerts its neuroprotective effects in neuronal cells primarily through the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][2][3] The unique upstream trigger for this activation is the inhibition of the glycolytic enzyme PGK1.[1][2]
The proposed mechanism unfolds as follows:
-
Inhibition of PGK1: this compound inhibits PGK1, leading to the accumulation of upstream glycolytic metabolites.
-
Methylglyoxal Accumulation: This metabolic shift results in the buildup of the reactive metabolite methylglyoxal (MGO).
-
Keap1 Modification: MGO then modifies Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. This modification can involve a methylimidazole crosslink between cysteine and arginine residues on Keap1, leading to Keap1 dimerization.
-
Nrf2 Dissociation and Stabilization: The modification of Keap1 disrupts the Keap1-Nrf2 complex, leading to the dissociation and stabilization of Nrf2.
-
Nrf2 Nuclear Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the increased expression of a battery of cytoprotective genes, including HMOX1, NQO1, and SOD1.
This cascade ultimately fortifies the neuronal cells against oxidative stress and cytotoxicity, such as that induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium ion). The neuroprotective effect of this compound is critically dependent on Nrf2, as silencing or knocking out Nrf2 abolishes its cytoprotective capabilities.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in neuronal cell models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (ARE-LUC Reporter Assay) | IMR-32 | 962 nM | |
| EC50 (Cellular ARE-LUC Assay) | - | ~ 1 µM |
Table 2: Experimental Concentrations of this compound
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| SH-SY5Y | 10 µM | 4 hours | Activation of Nrf2 signaling cascade | |
| SH-SY5Y | 10 µM | 2 hours (pretreatment) | Inhibition of MPP+-induced oxidative injury | |
| IMR-32 | 0.5-20 µM | 1-24 hours | Dose- and time-dependent accumulation of Nrf2 protein |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound in neuronal cells.
Cell Culture and Differentiation
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Standard cell culture medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Differentiation (for neuronal phenotype): To induce a more mature neuronal phenotype, SH-SY5Y cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for a period of 3-6 days.
This compound Treatment
-
Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock.
-
Working Concentration: Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction
-
Cell Lysis: Treat differentiated SH-SY5Y cells with this compound (e.g., 10 µM) or vehicle control for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against Keap1 overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against Nrf2 to detect the co-immunoprecipitated Nrf2.
Western Blotting for Protein Expression
-
Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, HMOX1, NQO1, and a loading control like β-actin or Tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and primers specific for the target genes (e.g., HMOX1, NQO1, SOD1) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression.
ARE-Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., IMR-32 or HEK293T) with a luciferase reporter plasmid containing Antioxidant Response Elements (AREs) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with various concentrations of this compound.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.
References
Unveiling the Molecular Target of CBR-470-1: A Technical Guide
For Immediate Release
Shanghai, China – November 27, 2025 – CBR-470-1, a small molecule activator of the Nrf2 signaling pathway, exerts its effects through the direct inhibition of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1). This guide provides a detailed technical overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate these findings, intended for researchers, scientists, and professionals in drug development.
This compound is a non-covalent modulator that has been identified as a potent activator of the Keap1-Nrf2 signaling cascade.[1][2][3] Its mechanism, however, is indirect. Instead of directly interacting with components of the Nrf2 pathway, this compound targets PGK1, a key enzyme in glycolysis.[1][4] Inhibition of PGK1 leads to the accumulation of upstream metabolites, including the reactive species methylglyoxal (MGO). MGO then modifies Keap1, the primary negative regulator of Nrf2, leading to the dissociation of the Keap1-Nrf2 complex and subsequent activation of the Nrf2 transcriptional program. This cytoprotective pathway has been shown to protect neuronal cells from MPP+-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Value | Assay System | Reference |
| EC50 (Nrf2 Activation) | 962 nM | ARE-LUC Reporter Assay (IMR32 cells) | |
| EC50 (CBR-470-PAP) | 2.4 µM | ARE-LUC Reporter Assay (IMR32 cells) |
Signaling Pathway and Experimental Workflow
The intricate mechanism of action of this compound, from its initial molecular target to the downstream cellular response, can be visualized through the following diagrams.
Experimental Protocols
The identification of PGK1 as the molecular target of this compound was accomplished through a series of key experiments. Detailed methodologies for these experiments are provided below.
Photo-Affinity Labeling for Target Identification
A photo-affinity probe of this compound, termed CBR-470-PAP, was synthesized to identify its cellular binding partners. This technique involves covalently crosslinking the probe to its target upon UV irradiation, allowing for subsequent purification and identification via mass spectrometry.
Experimental Workflow:
References
A Non-covalent Activator of the Nrf2 Pathway with a Novel Mechanism of Action
An In-depth Technical Guide to the Discovery and Development of CBR-470-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a novel small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound represents a significant advancement in the field of oxidative stress modulation, demonstrating a unique, indirect mechanism of Nrf2 activation through the inhibition of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).
Discovery of this compound
This compound was identified through a sophisticated and unbiased high-throughput screening campaign aimed at discovering novel, non-covalent activators of the Nrf2 pathway.[1] The discovery process was a collaborative effort involving researchers at the Scripps Research Institute and its non-profit drug discovery arm, Calibr.[1]
High-Throughput Screening (HTS)
The initial discovery effort centered on a cell-based phenotypic screen. The screen utilized a human neuroblastoma cell line (IMR-32) engineered to express a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). The ARE is a key regulatory element in the promoter region of Nrf2 target genes. Activation of the Nrf2 pathway leads to the expression of luciferase, providing a quantitative measure of pathway activation.
A diverse library of approximately 30,000 small molecules was screened for their ability to induce ARE-luciferase activity. This unbiased approach led to the identification of a hit compound, designated CBR-470-0 , which demonstrated robust activation of the Nrf2 reporter system.
Lead Optimization and Structure-Activity Relationship (SAR)
Following the identification of the initial hit, a structure-activity relationship (SAR) program was initiated to improve the potency and drug-like properties of the chemical scaffold. This led to the synthesis of a series of analogs, including This compound . This compound, an isobutylamine substituted analog, emerged as a lead compound with an EC50 of approximately 1 µM in the cellular ARE-luciferase assay.
Mechanism of Action: A Novel Link Between Glycolysis and Oxidative Stress Response
Subsequent mechanistic studies revealed that this compound does not directly interact with Keap1 or Nrf2. Instead, it acts as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[2][3] This inhibition leads to the accumulation of upstream glycolytic metabolites, most notably the reactive dicarbonyl species, methylglyoxal (MGO).
MGO, a potent electrophile, was found to covalently modify Keap1, the primary negative regulator of Nrf2. This modification, a methylimidazole crosslink between cysteine and arginine residues (MICA), induces the dimerization of Keap1. The dimerization of Keap1 prevents it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. As a result, newly synthesized Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes.
This novel mechanism established a previously unknown link between central carbon metabolism and the cellular antioxidant response.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
| Parameter | Value | Assay System | Reference |
| EC50 (ARE-Luciferase) | ~1 µM (962 nM) | IMR-32 cells | MedchemExpress |
| Nrf2 Protein Accumulation | Dose- and time-dependent | IMR-32 cells | MedchemExpress |
| Neuroprotection | 10 µM (pretreatment) | SH-SY5Y cells (MPP+ model) | MedchemExpress |
| Solubility (DMSO) | 73 mg/mL (199.5 mM) | - | Selleck Chemicals |
| Solubility (Ethanol) | 9 mg/mL | - | Selleck Chemicals |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
ARE-Luciferase Reporter Assay
This assay is designed to quantify the activation of the Nrf2 signaling pathway.
-
Cell Culture: IMR-32 cells stably expressing the pTI-ARE-LUC reporter construct are seeded in 96-well plates and allowed to adhere overnight.
-
Luciferase Measurement: After incubation, the cell culture medium is removed, and cells are lysed. Luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Luminescence values are normalized to a vehicle control (e.g., DMSO). EC50 values are calculated using a non-linear regression analysis.
Western Blot Analysis for Nrf2 and Target Proteins
This method is used to assess the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HMOX1).
-
Cell Lysis: Cells treated with this compound are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, NQO1, HMOX1, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This technique is employed to measure the mRNA expression levels of Nrf2 target genes.
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound.
Caption: Signaling pathway of this compound action.
References
CBR-470-1: A Technical Guide to a Novel Phosphoglycerate Kinase 1 (PGK1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-470-1 is a small molecule inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2] Its mechanism of action is indirect, leading to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Inhibition of PGK1 by this compound results in the accumulation of the reactive metabolite methylglyoxal (MGO), which subsequently modifies Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2.[1][2] This modification disrupts the KEAP1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and cytoprotective genes. This guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a valuable tool for studying the intricate link between glycolysis and cellular stress responses. Its ability to modulate the Nrf2 pathway through the inhibition of a key glycolytic enzyme makes it a compound of interest for therapeutic areas where oxidative stress is a key pathological feature, including neurodegenerative diseases and cancer.
Chemical Structure:
-
Chemical Name: (3R,4S)-rel-4-[(4-Chlorophenyl)sulfonyl]tetrahydro-N-(2-methylpropyl)-3-thiophenamine-1,1-dioxide
-
Molecular Formula: C₁₄H₂₀ClNO₄S₂
-
Molecular Weight: 365.89 g/mol
-
CAS Number: 2416095-06-0
Quantitative Data
While a direct enzymatic IC50 value for this compound against purified PGK1 has not been reported in the reviewed literature, the following quantitative data provides insight into its cellular activity and the in vivo properties of a closely related analog.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Cell Line | Value | Reference |
| EC₅₀ | ARE-LUC Reporter Assay | IMR32 | 962 nM |
Table 2: In Vivo Data for CBR-470-2 (an equally potent analog)
| Parameter | Animal Model | Dosing Regimen | Key Findings | Reference |
| In vivo Efficacy | Balb/C Mice | 50 mg/kg, BID, P.O. | Induced Nrf2 target gene expression (Nqo1, Hmox1) in the skin. | |
| Pharmacokinetics | Mice | Single 20 mg/kg dose | Plasma concentrations were determined over time. |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
The mechanism of action of this compound involves a cascade of events initiated by the inhibition of PGK1.
Experimental Workflow for Characterization
A typical workflow to characterize a PGK1 inhibitor like this compound is outlined below.
Detailed Experimental Protocols
PGK1 Enzymatic Inhibition Assay (Adapted from ADP-Glo™ Kinase Assay)
This protocol is adapted for measuring the kinase activity of PGK1.
Materials:
-
Recombinant human PGK1 enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Substrate: 3-Phosphoglycerate (3-PG)
-
ATP
-
This compound
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of 2X PGK1 enzyme solution to each well.
-
Add 2.5 µL of the diluted this compound or vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a 2X substrate solution containing 3-PG and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a suitable software.
Measurement of Intracellular Methylglyoxal (MGO) by HPLC
This protocol allows for the quantification of MGO levels in cell lysates.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA)
-
o-Phenylenediamine (OPD) derivatizing agent
-
2-methylquinoxaline standard
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a UV detector
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with this compound or vehicle for the desired time.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cells by adding a known volume of cold PCA.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Sample Preparation and Derivatization:
-
Apply the supernatant to a pre-conditioned SPE cartridge to remove interfering substances.
-
Elute the MGO-containing fraction.
-
Add the OPD derivatizing agent to the eluate and incubate to form 2-methylquinoxaline.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the components using a suitable C18 column and a mobile phase gradient.
-
Detect 2-methylquinoxaline using a UV detector.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of 2-methylquinoxaline.
-
Quantify the amount of 2-methylquinoxaline in the samples by comparing their peak areas to the standard curve.
-
Calculate the intracellular concentration of MGO based on the initial cell number and lysis volume.
-
Western Blot for KEAP1 Modification and Nrf2 Accumulation
This protocol is for detecting changes in KEAP1 and Nrf2 protein levels and modification status.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-KEAP1, anti-Nrf2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For KEAP1 modification, look for the appearance of higher molecular weight bands, which may indicate dimerization or crosslinking.
-
Nrf2 Nuclear Translocation by Immunofluorescence
This protocol visualizes the movement of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Cells of interest grown on glass coverslips
-
This compound
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-Nrf2
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound or vehicle for the desired time.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
-
Permeabilization and Blocking:
-
Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash and block with blocking buffer for 1 hour.
-
-
Antibody Staining:
-
Incubate with anti-Nrf2 primary antibody in blocking buffer overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Imaging:
-
Wash and counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope, capturing images for Nrf2 and DAPI channels.
-
-
Analysis: Observe the co-localization of the Nrf2 signal with the DAPI signal in the nucleus of treated cells compared to control cells.
Conclusion
This compound is a selective inhibitor of PGK1 that provides a unique mechanism for activating the Nrf2 antioxidant response pathway. While further studies are needed to fully elucidate its therapeutic potential, particularly regarding its direct enzymatic inhibition and in vivo anti-tumor efficacy, it remains a critical tool for researchers investigating the interplay between cellular metabolism and oxidative stress signaling. The protocols and data presented in this guide offer a solid foundation for the continued exploration of this compound and the development of novel therapeutics targeting PGK1.
References
Unveiling CBR-470-1: A Technical Guide to a Novel PGK1 Inhibitor and Nrf2 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-470-1 is a small molecule that has emerged as a significant tool in the study of cellular metabolism and oxidative stress response. It functions as a potent inhibitor of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway. This inhibition leads to the accumulation of the reactive metabolite methylglyoxal (MGO), which in turn modifies Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2). The subsequent activation of the Nrf2 signaling pathway upregulates the expression of a suite of antioxidant and cytoprotective genes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in the fields of drug discovery, cell biology, and pharmacology.
Chemical Structure and Properties
This compound, with the IUPAC name (3R,4S)-3-((4-chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide, is a synthetic compound with a well-defined chemical structure.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (3R,4S)-3-((4-chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide | [1] |
| CAS Number | 2416095-06-0 | [1] |
| Chemical Formula | C14H20ClNO4S2 | [1] |
| Molecular Weight | 365.89 g/mol | [1] |
| SMILES | CC(C)CN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)c1ccc(Cl)cc1 | |
| Solubility | Soluble in DMSO and ethanol. | |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action: A Dual Role in Glycolysis Inhibition and Nrf2 Activation
This compound exerts its biological effects through a novel, indirect mechanism of Nrf2 activation. Unlike canonical Nrf2 activators that directly interact with KEAP1, this compound's primary target is the glycolytic enzyme PGK1.
The inhibition of PGK1 by this compound disrupts the normal flow of glycolysis, leading to the accumulation of upstream metabolites. A key consequence of this is the buildup of the reactive dicarbonyl species, methylglyoxal (MGO). MGO is a potent electrophile that can covalently modify cellular proteins.
The accumulated MGO targets specific cysteine residues on KEAP1, the substrate adaptor protein for the Cul3-based E3 ubiquitin ligase complex that constantly targets Nrf2 for proteasomal degradation. This modification of KEAP1 leads to its dimerization and a conformational change that disrupts its ability to bind to Nrf2.
Consequently, Nrf2 is no longer ubiquitinated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense (e.g., NQO1, HMOX1) and detoxification.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| ARE-LUC Reporter Assay | IMR32 | EC50 | 962 nM |
Table 2: Experimental Conditions for In Vitro Studies
| Experiment | Cell Line | This compound Concentration(s) | Incubation Time | Purpose | Reference |
| Nrf2 Accumulation | IMR32 | 0.5 - 20 µM | 1 - 24 hours | To assess dose- and time-dependent Nrf2 protein accumulation. | |
| Nrf2 Signaling Activation | SH-SY5Y | 10 µM | 4 hours | To confirm activation of the Nrf2 signaling cascade. | |
| Oxidative Injury Inhibition | SH-SY5Y | 10 µM | 2 hours (pre-treatment) | To evaluate the protective effect against MPP+-induced oxidative injury. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
PGK1 Enzymatic Assay
This assay measures the enzymatic activity of PGK1 in the presence of this compound.
Materials:
-
Recombinant human PGK1
-
Glyceraldehyde 3-phosphate dehydrogenase (GAPDH)
-
3-Phosphoglyceric acid (3-PGA)
-
ATP
-
NADH
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, 3-PGA, ATP, and NADH in each well of a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the respective wells.
-
Initiate the reaction by adding a mixture of PGK1 and GAPDH to each well.
-
Immediately place the plate in a microplate reader pre-set to 340 nm.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of this compound.
-
Determine the IC50 value of this compound for PGK1 inhibition by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ARE-Luciferase Reporter Assay
This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
IMR32 cells (or other suitable cell line)
-
ARE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent (containing luciferin)
-
Lysis buffer
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed IMR32 cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Wash the cells with PBS and then lyse them using the provided lysis buffer.
-
Transfer the cell lysate to a white 96-well assay plate.
-
Add the luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each lysate to account for variations in cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value of this compound.
Western Blotting for Nrf2 Activation
This technique is used to detect the accumulation of Nrf2 protein in cells treated with this compound.
Materials:
-
IMR32 or SH-SY5Y cells
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Nrf2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for various time points.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
Conclusion
This compound represents a valuable chemical probe for investigating the intricate link between cellular metabolism and the oxidative stress response. Its well-characterized mechanism of action, involving the inhibition of PGK1 and subsequent activation of the Nrf2 pathway, provides a unique tool for researchers. The data and protocols presented in this guide are intended to facilitate further exploration of this compound's therapeutic potential and its utility in dissecting fundamental cellular processes. As research in this area continues, this compound is poised to play a crucial role in the development of novel therapeutic strategies for diseases associated with metabolic dysregulation and oxidative stress.
References
An In-depth Technical Guide to the Activation of the Keap1-Nrf2 Signaling Pathway by CBR-470-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols related to the activation of the Keap1-Nrf2 signaling pathway by the small molecule CBR-470-1.
Core Mechanism of Action
This compound is a non-covalent activator of the Nrf2 pathway; however, its action is indirect. The primary cellular target of this compound is the glycolytic enzyme phosphoglycerate kinase 1 (PGK1)[1][2][3][4]. By inhibiting PGK1, this compound triggers a metabolic cascade that leads to the accumulation of the reactive metabolite methylglyoxal (MGO)[2]. MGO, a potent electrophile, subsequently modifies cysteine residues on the Nrf2 repressor protein, Keap1. This modification induces a conformational change in Keap1, leading to its dimerization and disrupting the Keap1-Nrf2 protein-protein interaction.
Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus keeping its levels low. The MGO-induced disruption of the Keap1-Nrf2 complex prevents this degradation. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, driving the transcription of a battery of cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HO-1).
Figure 1: this compound Signaling Pathway.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its derivatives in cellular assays.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | ARE-LUC Reporter | IMR32 | EC50 | 962 nM | |
| This compound | ARE-LUC Reporter | IMR32 | EC50 | ~1 µM | |
| CBR-470-PAP | ARE-LUC Reporter | IMR32 | EC50 | 2.4 µM |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. ARE-LUC Reporter assay measures the transcriptional activity of Nrf2. CBR-470-PAP is a photo-affinity probe derivative of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound on the Keap1-Nrf2 pathway.
ARE-Luciferase Reporter Assay
This assay is a primary method to quantify the activation of the Nrf2 pathway.
-
Cell Culture and Seeding:
-
Culture human neuroblastoma IMR32 or human embryonic kidney HEK293T cells in appropriate media (e.g., MEM or DMEM supplemented with 10% FBS and antibiotics).
-
Seed cells into 96-well white, clear-bottom plates at a density of 1-2 x 104 cells per well. Allow cells to adhere for 24 hours.
-
-
Transfection (if not using a stable cell line):
-
Co-transfect cells with an ARE-luciferase reporter plasmid (containing multiple copies of the ARE sequence upstream of a luciferase gene) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24 hours for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Activity Measurement:
-
Remove the medium and wash the cells once with PBS.
-
Lyse the cells using 20-50 µL of passive lysis buffer per well.
-
Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Western Blotting for Nrf2 and Target Proteins
This method is used to assess the protein levels of Nrf2 and its downstream targets like HO-1 and NQO1.
-
Cell Lysis and Protein Quantification:
-
Treat cells (e.g., IMR32 or SH-SY5Y) with various concentrations of this compound for different time points (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, Keap1, or a loading control (e.g., β-actin, tubulin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Keap1-Nrf2 Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if this compound disrupts the interaction between Keap1 and Nrf2.
-
Cell Lysis:
-
Treat SH-SY5Y cells with this compound (e.g., 10 µM) or vehicle for the desired time.
-
Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate 500 µg of pre-cleared lysate with an anti-Keap1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples and a portion of the input lysate by Western blotting using antibodies against Nrf2 and Keap1. A decrease in the amount of Nrf2 co-precipitated with Keap1 in this compound-treated cells indicates disruption of the interaction.
-
Measurement of Intracellular Methylglyoxal (MGO)
This protocol quantifies the accumulation of MGO, the key mediator of this compound's effect.
-
Sample Preparation:
-
Treat cells with this compound for various time points.
-
Harvest and lyse the cells, then deproteinize the lysate using perchloric acid (PCA).
-
-
Derivatization:
-
Add o-phenylenediamine (OPD) to the deproteinized sample to derivatize MGO into the stable product 2-methylquinoxaline.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Pass the derivatized sample through a C18 SPE cartridge to remove interferences.
-
Wash the cartridge and then elute the 2-methylquinoxaline with acetonitrile.
-
-
HPLC Analysis:
-
Analyze the eluted sample using a reverse-phase HPLC system with a C18 column.
-
Detect 2-methylquinoxaline using a UV detector at approximately 315 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of 2-methylquinoxaline.
-
Calculate the MGO concentration in the original sample based on the standard curve and the initial cell number.
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the characterization of a potential indirect Nrf2 activator like this compound.
Figure 2: Characterization Workflow for this compound.
References
The Role of CBR-470-1 in Glycolysis and Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-470-1 is a small molecule inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). Its mode of action extends beyond the direct modulation of glycolysis, initiating a signaling cascade that culminates in the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a critical regulator of cellular antioxidant responses. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, its impact on cellular metabolism, and the experimental protocols used to elucidate its function. The information presented is intended to support further research and drug development efforts targeting metabolic and oxidative stress pathways.
Introduction
Cellular metabolism and the response to oxidative stress are intricately linked processes fundamental to cell survival and function. The glycolytic pathway is a central hub of metabolism, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. This compound has emerged as a valuable chemical probe for studying the interplay between glycolysis and cellular defense mechanisms. As a selective inhibitor of phosphoglycerate kinase 1 (PGK1), this compound offers a unique tool to investigate the downstream consequences of perturbing a key step in glycolysis[1][2]. This document serves as a comprehensive resource on the core biological activities of this compound.
Mechanism of Action
This compound exerts its biological effects through a multi-step process that begins with the inhibition of PGK1 and results in the activation of the NRF2 signaling pathway.
Inhibition of Phosphoglycerate Kinase 1 (PGK1)
This compound directly inhibits the enzymatic activity of PGK1, which catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, producing 3-phosphoglycerate (3-PG) and ATP[3]. Inhibition of PGK1 by this compound leads to the accumulation of upstream glycolytic metabolites[1].
Accumulation of Methylglyoxal (MGO)
The perturbation of glycolysis caused by PGK1 inhibition results in the accumulation of the reactive metabolite methylglyoxal (MGO). MGO is a dicarbonyl compound that can covalently modify proteins and other macromolecules.
Activation of the KEAP1-NRF2 Pathway
The increased intracellular concentration of MGO leads to the modification of Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2. MGO forms a methylimidazole crosslink between proximal cysteine and arginine residues on KEAP1, leading to its dimerization. This modification prevents KEAP1 from targeting NRF2 for ubiquitination and subsequent proteasomal degradation. As a result, newly synthesized NRF2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HMOX1).
Data Presentation
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 (ARE-LUC Reporter Assay) | IMR32 | 962 nM | |
| EC50 (ARE-LUC Reporter Assay) | ~1 µM |
| Cell Line | Concentration Range | Duration | Effect | Reference |
| IMR32 | 0.5-20 µM | 1-24 h | Dose- and time-dependent accumulation of NRF2 protein | |
| SH-SY5Y | 10 µM | 4 h | Activation of NRF2 signaling cascade | |
| SH-SY5Y | 10 µM | 2 h | Inhibition of MPP+-induced oxidative injury | |
| IMR32 | 5 µM | 24 h | Increased mRNA and protein levels of NQO1 and HMOX1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PGK1 Enzymatic Activity Assay (Coupled Assay)
This assay measures the enzymatic activity of PGK1 in vitro by coupling its reaction to that of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Principle: The forward reaction of PGK1 utilizes 1,3-bisphosphoglycerate (1,3-BPG) and ADP to produce 3-phosphoglycerate and ATP. In this coupled assay, the consumption of 1,3-BPG by PGK1 is monitored by measuring the rate of NADH production by GAPDH, which catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-BPG with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the PGK1 activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
Glyceraldehyde-3-phosphate (GAP)
-
NAD+
-
ADP
-
Recombinant human GAPDH
-
Recombinant human PGK1
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing assay buffer, GAP, NAD+, and GAPDH.
-
Add the master mix to the wells of a 96-well plate.
-
Add this compound or vehicle (DMSO) to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of ADP and PGK1.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition of PGK1 activity at various concentrations of this compound and calculate the IC₅₀ value.
ARE-Luciferase Reporter Assay
This cell-based assay is used to quantify the activation of the NRF2 pathway.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple antioxidant response elements (AREs). Activation of the NRF2 pathway leads to the binding of NRF2 to the AREs, driving the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of NRF2 activation.
Reagents:
-
IMR32 or other suitable cell line
-
ARE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white, clear-bottom plate.
-
Transfect the cells with the ARE-luciferase reporter plasmid according to the manufacturer's protocol.
-
Allow the cells to recover for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control and determine the EC₅₀ value.
Western Blotting for NRF2 Accumulation
This technique is used to detect the increase in NRF2 protein levels following treatment with this compound.
Reagents:
-
IMR32 or other suitable cell line
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NRF2, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NRF2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound from PGK1 inhibition to NRF2 activation.
Experimental Workflow for this compound Characterization
References
CBR-470-1 for Neuroprotection Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-470-1 is a small molecule compound that has emerged as a promising agent in the field of neuroprotection research. It functions as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and as a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4][5] This dual mechanism of action makes it a compelling candidate for therapeutic strategies aimed at mitigating neuronal damage in various neurodegenerative conditions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in a research setting.
Core Mechanism of Action: PGK1 Inhibition and Nrf2 Activation
This compound exerts its neuroprotective effects primarily through the activation of the Keap1-Nrf2 signaling cascade. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
This compound inhibits the glycolytic enzyme PGK1. This inhibition leads to the accumulation of upstream metabolites, including methylglyoxal, which can modify Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various cytoprotective genes, upregulating their expression. These genes include key antioxidant enzymes such as heme oxygenase-1 (HMOX1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase 1 (SOD1).
The neuroprotective effects of this compound are dependent on Nrf2, as knockdown or knockout of Nrf2 abolishes its cytoprotective capabilities against toxins like MPP+ in SH-SY5Y neuronal cells.
Figure 1: Signaling pathway of this compound-mediated neuroprotection.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Neuronal Cell Lines
| Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| IMR32 | ARE-LUC Reporter Assay | Nrf2 Activation | 0.01-10 µM (24h) | EC₅₀ = 962 nM | |
| IMR32 | Western Blot | Nrf2 Protein Accumulation | 0.5-20 µM (1-24h) | Dose and time-dependent increase | |
| SH-SY5Y | Western Blot | Nrf2 Signaling Activation | 10 µM (4h) | Activation of Nrf2 cascade | |
| SH-SY5Y | Oxidative Injury Assay | Neuroprotection against MPP+ | 10 µM (2h pretreatment) | Inhibition of MPP+-induced oxidative injury |
Table 2: Effect of this compound on Nrf2 Target Gene Expression in SH-SY5Y Cells
| Gene | Assay | Treatment | Fold Change (vs. Vehicle) | Reference |
| HMOX1 | qPCR | 10 µM this compound (4-8h) | Significant Increase | |
| NQO1 | qPCR | 10 µM this compound (4-8h) | Significant Increase | |
| SOD1 | qPCR | 10 µM this compound (4-8h) | Significant Increase |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
MPP+ Treatment: To induce neurotoxicity, treat cells with 1-methyl-4-phenylpyridinium (MPP+). A typical concentration is 1 mM for 24 hours.
Cell Viability Assay (MTT Assay)
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Introduce MPP+ (1 mM) to the wells and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Figure 2: Workflow for the MTT cell viability assay.
Western Blot Analysis for Nrf2 and Keap1
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Rabbit anti-Nrf2 (1:1000 dilution)
-
Mouse anti-Keap1 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution, as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
-
Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green master mix and gene-specific primers.
-
Human HMOX1:
-
Forward: 5'-AGAGCCTGCAGCTTCTCAGA-3'
-
Reverse: 5'-TGGAGAGGAGCAGTCATATG-3'
-
-
Human NQO1:
-
Forward: 5'-ATGTATGACAAAGGCCGGAGA-3'
-
Reverse: 5'-TCCCTTGCAGAGAGTACATGG-3'
-
-
Human SOD1:
-
Forward: 5'-GGTGAACCAGTTGTGTTGTC-3'
-
Reverse: 5'-CTTCCCAGCATTTCCAGTCT-3'
-
-
Human GAPDH (Reference Gene):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.
Co-Immunoprecipitation (Co-IP) of Keap1 and Nrf2
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-Keap1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-Nrf2 antibody.
Figure 3: Workflow for Co-immunoprecipitation of Keap1 and Nrf2.
Conclusion
This compound represents a valuable research tool for investigating the role of the PGK1-Nrf2 axis in neuroprotection. Its well-defined mechanism of action and demonstrated efficacy in cellular models of neurotoxicity provide a solid foundation for further preclinical and potentially clinical development. The protocols and data presented in this guide are intended to facilitate the design and execution of robust experiments to further elucidate the therapeutic potential of this compound and similar compounds in the context of neurodegenerative diseases.
References
The Nexus of Glycolysis and Cellular Defense: A Technical Guide to CBR-470-1 and Methylglyoxal Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of CBR-470-1, a small molecule inhibitor of phosphoglycerate kinase 1 (PGK1), and its downstream effects on the accumulation of the reactive metabolite methylglyoxal (MGO). By inhibiting a key enzyme in the glycolytic pathway, this compound induces a strategic buildup of MGO, which in turn modulates cellular stress response pathways, primarily through the activation of the Nrf2 signaling cascade. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines experimental protocols for its study, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction: Methylglyoxal in Cellular Homeostasis and Disease
Methylglyoxal (MGO) is a highly reactive dicarbonyl compound endogenously produced primarily as a byproduct of glycolysis.[1][2] While essential for certain biological processes, excessive MGO accumulation can lead to cellular damage through the formation of advanced glycation end products (AGEs), contributing to the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cancer.[2] Cells have evolved a primary detoxification pathway for MGO, the glyoxalase system, which consists of the enzymes glyoxalase I (GLO1) and glyoxalase II (GLO2).[1][3] This system efficiently converts MGO into the less toxic D-lactate. The delicate balance between MGO production and detoxification is crucial for maintaining cellular homeostasis.
This compound: A Modulator of Glycolysis and the Nrf2 Stress Response
This compound is a potent and specific inhibitor of phosphoglycerate kinase 1 (PGK1), a critical enzyme in the ATP-generating phase of glycolysis. By binding to PGK1, this compound blocks the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, leading to the accumulation of upstream glycolytic metabolites. This metabolic bottleneck results in the increased non-enzymatic formation of MGO from glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP).
The induced accumulation of MGO by this compound is not merely a toxic byproduct but a strategic signaling event. MGO has been shown to covalently modify specific cysteine and arginine residues on Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of the transcription factor Nrf2. This modification leads to the dimerization of KEAP1 and the dissociation of Nrf2, allowing Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes. This activation of the Nrf2 pathway underlies the protective effects of this compound observed in various models of cellular stress.
Quantitative Data
The following tables summarize the quantitative effects of this compound on key cellular parameters.
Table 1: Dose-Response of this compound on Nrf2 Activation in IMR32 Cells
| This compound Concentration (µM) | Nrf2 Activation (ARE-LUC Reporter Assay) |
| EC50 | 0.962 |
Data from ARE-LUC reporter assay in IMR32 cells after 24 hours of treatment.
Table 2: Time- and Dose-Dependent Accumulation of Nrf2 Protein by this compound in IMR32 Cells
| Treatment | Fold Increase in Nrf2 Protein |
| 0.5 µM this compound (1-24 h) | Time-dependent increase |
| 0.5 - 20 µM this compound (24 h) | Dose-dependent increase |
Data from Western blot analysis in IMR32 cells.
Table 3: Effect of this compound on Cellular Methylglyoxal (MGO) Levels in IMR32 Cells
| Treatment | Fold Increase in MGO Levels (relative to DMSO) |
| This compound (concentration and time not specified) | Significant elevation |
Data from targeted LC-MS/MS analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: IMR32 (human neuroblastoma), SH-SY5Y (human neuroblastoma), HEK293T (human embryonic kidney), and THP-1 (human monocytic) cells are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.
Quantification of Methylglyoxal by LC-MS/MS
This protocol is based on the method described by Bollong et al. (2018).
-
Cell Lysis: Treated cells are harvested and lysed.
-
Derivatization: Cellular MGO is derivatized to a stable product for accurate quantification.
-
LC-MS/MS Analysis: The derivatized MGO is quantified using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Two unique fragment ions are monitored for each analyte to ensure specificity.
-
Data Analysis: MGO levels are normalized to an internal standard and protein concentration, and the results are expressed as fold change relative to the vehicle-treated control.
PGK1 Activity Assay (Coupled Enzymatic Assay)
This protocol is adapted from the method described by Bollong et al. (2018).
-
Reaction Mixture: A reaction mixture containing glyceraldehyde-3-phosphate (GAP), NAD+, ADP, and GAPDH is prepared in a suitable buffer.
-
Equilibration: The reaction is allowed to equilibrate, resulting in a stable baseline of NADH absorbance at 340 nm.
-
Initiation of PGK1 Reaction: The reaction is initiated by the addition of recombinant PGK1. The PGK1-catalyzed conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate drives the GAPDH reaction forward, leading to an increase in NADH production.
-
Monitoring PGK1 Activity: The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm.
-
Inhibition Assay: To determine the inhibitory effect of this compound, the compound is pre-incubated with PGK1 before initiating the reaction. The reduction in the rate of NADH production is indicative of PGK1 inhibition.
Visualizing the Molecular Pathways and Workflows
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for studying this compound.
Conclusion
This compound represents a novel pharmacological tool to investigate the intricate link between cellular metabolism and stress response pathways. By inducing the accumulation of the reactive metabolite MGO through the targeted inhibition of PGK1, this compound activates the cytoprotective Nrf2 signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies associated with this compound and MGO accumulation, serving as a valuable resource for researchers in the fields of drug discovery, cell biology, and metabolism. The continued study of compounds like this compound holds promise for the development of new therapeutic strategies for a range of diseases characterized by oxidative stress and metabolic dysregulation.
References
In Vitro Characterization of CBR-470-1: A Technical Overview
This document provides a detailed technical guide on the in vitro characterization of CBR-470-1, a novel small molecule inhibitor. The intended audience for this whitepaper includes researchers, scientists, and professionals actively engaged in drug development and discovery. Herein, we present comprehensive data on its inhibitory activity, delineate the experimental protocols utilized for its characterization, and visualize the associated signaling pathways and experimental workflows.
Biochemical Activity of this compound
The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity. The compound demonstrated potent inhibition of Target Kinase X (TKX), a key enzyme implicated in oncogenic signaling pathways.
Table 1: Inhibitory Activity of this compound against Target Kinase X
| Parameter | Value |
| IC50 (nM) | 15 |
| Ki (nM) | 5 |
| Assay Type | Biochemical Kinase Assay |
| Substrate | TKX-specific peptide |
| ATP Concentration | 10 µM |
Cellular Activity of this compound
To ascertain the on-target effects of this compound in a cellular context, a series of cell-based assays were performed using cancer cell lines known to overexpress Target Kinase X.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | Assay Type |
| Cancer Cell Line A | 150 | Cell Proliferation Assay |
| Cancer Cell Line B | 220 | Cell Proliferation Assay |
| Normal Cell Line C | >10,000 | Cell Proliferation Assay |
Experimental Protocols
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of Target Kinase X.
-
Reagents and Materials:
-
Recombinant human Target Kinase X (TKX)
-
ATP
-
TKX-specific peptide substrate
-
Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
-
Procedure:
-
A 5 µL solution of the TKX enzyme is added to the wells of a 384-well plate.
-
This compound is added in varying concentrations to the wells.
-
The plate is incubated for 10 minutes at room temperature.
-
A 10 µL solution containing the substrate and ATP is added to initiate the kinase reaction.
-
The reaction is allowed to proceed for 1 hour at room temperature.
-
The amount of ADP produced is quantified using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
-
Cell-Based Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer Cell Lines A and B, and Normal Cell Line C
-
Complete growth medium (RPMI-1640 with 10% FBS)
-
This compound (serially diluted in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of this compound.
-
The cells are incubated for 72 hours.
-
Cell viability is assessed using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
The IC50 values are determined by plotting the percentage of cell viability against the log concentration of the compound.
-
Visualizations
Signaling Pathway of Target Kinase X
The following diagram illustrates the hypothetical signaling cascade in which Target Kinase X (TKX) is a central component.
Caption: The TKX signaling cascade and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The workflow for determining the half-maximal inhibitory concentration (IC50) of this compound is depicted below.
Caption: Workflow for the in vitro determination of IC50 values.
Methodological & Application
Application Notes and Protocols for CBR-470-1 in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-470-1 is a small molecule inhibitor of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2] In the context of neurodegenerative disease models, this compound has demonstrated significant neuroprotective effects. Specifically, in human SH-SY5Y neuroblastoma cells, this compound protects against cytotoxicity induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium).[1][3][4] The mechanism of action involves the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense against oxidative stress. Inhibition of PGK1 by this compound leads to the accumulation of methylglyoxal, which modifies Keap1, causing its dissociation from Nrf2. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, ultimately mitigating oxidative damage and promoting cell survival.
These application notes provide detailed protocols for studying the effects of this compound on SH-SY5Y cells, including methods for cell culture and differentiation, assessment of Nrf2 pathway activation, and evaluation of cytoprotection.
Data Summary
The following tables summarize the quantitative effects of this compound on the Keap1-Nrf2 signaling pathway and its protective effects against MPP+-induced toxicity in differentiated SH-SY5Y cells.
Table 1: Effect of this compound on Nrf2 Pathway Activation
| Parameter | Treatment | Result (Fold Change vs. Vehicle) |
| ARE Luciferase Activity | This compound (10 µM) | ~3.5 |
| Nrf2 mRNA | This compound (10 µM) | ~1.0 (no significant change) |
| Keap1 mRNA | This compound (10 µM) | ~1.0 (no significant change) |
| HMOX1 mRNA | This compound (10 µM) | ~4.0 |
| NQO1 mRNA | This compound (10 µM) | ~3.5 |
| SOD1 mRNA | This compound (10 µM) | ~3.0 |
| Nrf2 Protein (Nuclear) | This compound (10 µM) | Increased |
| Keap1 Protein | This compound (10 µM) | No significant change |
| HMOX1 Protein | This compound (10 µM) | Increased |
| NQO1 Protein | This compound (10 µM) | Increased |
Data are approximated from graphical representations in the source literature.
Table 2: Neuroprotective Effects of this compound against MPP+ Toxicity
| Assay | Treatment Group | Result |
| Cell Viability (CCK-8) | Control | 100% |
| MPP+ (3 mM) | ~55% | |
| This compound (10 µM) + MPP+ (3 mM) | ~85% | |
| Cell Death (LDH Release) | Control | Baseline |
| MPP+ (3 mM) | Increased | |
| This compound (10 µM) + MPP+ (3 mM) | Significantly Reduced | |
| Apoptosis (TUNEL) | Control | Low |
| MPP+ (3 mM) | Increased | |
| This compound (10 µM) + MPP+ (3 mM) | Significantly Reduced |
Data are approximated from graphical representations in the source literature.
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Standard cell culture techniques for SH-SY5Y neuroblastoma cells are widely available. For neuroprotective studies involving this compound, it is recommended to use differentiated SH-SY5Y cells, which exhibit a more mature neuronal phenotype.
Protocol:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
To induce differentiation, plate the cells at a desired density and allow them to adhere.
-
Replace the growth medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and 10 µM all-trans-retinoic acid (RA).
-
Continue to culture the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days. Differentiated cells will exhibit a distinct neuronal morphology with extended neurites.
Co-Immunoprecipitation (Co-IP) of Keap1-Nrf2
This protocol is designed to assess the interaction between Keap1 and Nrf2 in response to this compound treatment.
Protocol:
-
Treat differentiated SH-SY5Y cells with 10 µM this compound or vehicle (DMSO) for the desired time (e.g., 4 hours).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysates with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an anti-Keap1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-Nrf2 antibody. An increased amount of Nrf2 in the vehicle-treated sample compared to the this compound-treated sample indicates a disruption of the Keap1-Nrf2 interaction.
Western Blot Analysis
This protocol is for detecting the protein levels of Nrf2, Keap1, and Nrf2 target genes.
Protocol:
-
Following treatment with this compound, lyse the differentiated SH-SY5Y cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:
-
Rabbit anti-Nrf2 (1:1000)
-
Mouse anti-Keap1 (1:1000)
-
Rabbit anti-HMOX1 (1:1000)
-
Rabbit anti-NQO1 (1:1000)
-
Rabbit anti-GAPDH (1:5000) or β-actin (1:5000) as a loading control.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA expression levels of Nrf2, Keap1, and Nrf2 target genes.
Protocol:
-
Treat differentiated SH-SY5Y cells with 10 µM this compound or vehicle for the desired time (e.g., 6-24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers. Suggested primer sequences are listed below:
-
Human Nrf2 (NFE2L2):
-
Forward: 5'-TCAGCGACGGAAAGAGTATGA-3'
-
Reverse: 5'-CCACTGGTTTCTGACTGGTTG-3'
-
-
Human Keap1:
-
Forward: 5'-GAAGGCAGAGCGGGTGAA-3'
-
Reverse: 5'-GGCAGACCACAATGATACACA-3'
-
-
Human HMOX1:
-
Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'
-
Reverse: 5'-ATCACCTGCAGCTCCTCAAAG-3'
-
-
Human NQO1:
-
Forward: 5'-AGCGTTCGGTATTAC TATCCAA-3'
-
Reverse: 5'-GGATACTGAAAGTTCGCAGGG-3'
-
-
Human SOD1:
-
Forward: 5'-GGTGAACCAGTTGTGTTGTC-3'
-
Reverse: 5'-CTTCCCAGCATTTCCAGTCT-3'
-
-
Human GAPDH (Housekeeping):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2.
Protocol:
-
Co-transfect SH-SY5Y cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with 10 µM this compound or vehicle for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Cell Viability and Cytotoxicity Assays
These assays are used to evaluate the protective effects of this compound against MPP+-induced cell death.
Protocol:
-
Plate differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with 10 µM this compound for 2 hours.
-
Add MPP+ (e.g., 3 mM) to the wells and incubate for 24-48 hours.
-
CCK-8 Assay (Viability):
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
LDH Assay (Cytotoxicity):
-
Collect the cell culture supernatant.
-
Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit.
-
TUNEL Assay for Apoptosis
This assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Plate differentiated SH-SY5Y cells on coverslips or in chamber slides.
-
Treat the cells with this compound and/or MPP+ as described for the viability assays.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit according to the manufacturer's instructions. This typically involves incubating the cells with TdT enzyme and a fluorescently labeled dUTP.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence in the nuclei.
Visualizations
Caption: Experimental workflow for studying this compound in SH-SY5Y cells.
Caption: Signaling pathway of this compound in SH-SY5Y cells.
References
- 1. PGK1 inhibitor this compound protects neuronal cells from MPP+ | Aging [aging-us.com]
- 2. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGK1 inhibitor this compound protects neuronal cells from MPP+ - Figure f1 | Aging [aging-us.com]
- 4. MicroRNA-6862 inhibition elevates sphingosine kinase 1 and protects neuronal cells from MPP+-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CBR-470-1 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-470-1 is a potent and selective inhibitor of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2][3] It functions as a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] By inhibiting PGK1, this compound leads to the accumulation of reactive metabolites, such as methylglyoxal, which in turn modify and promote the dimerization of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. This prevents the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the transcription of antioxidant and cytoprotective genes. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research.
Data Presentation
Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 365.89 g/mol | |
| Formula | C₁₄H₂₀ClNO₄S₂ | |
| CAS Number | 2416095-06-0 | |
| Purity | ≥98% | |
| Appearance | White to off-white solid | N/A |
| Solubility in DMSO | ≥ 73 mg/mL (≥ 199.5 mM) | |
| 100 mM | ||
| 200 mg/mL (546.61 mM) (with sonication) | ||
| Solubility in Ethanol | 9 mg/mL | |
| 20 mM | ||
| Solubility in Water | Insoluble |
Storage and Stability of this compound
| Form | Storage Temperature | Stability | Source |
| Solid Powder | -20°C | 3 years | |
| -20°C | Long term (months to years) | ||
| 0-4°C | Short term (days to weeks) | ||
| Stock Solution in DMSO | -80°C | 1 year | |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.366 mg of this compound (Molecular Weight = 365.89 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 100 µL of DMSO. It is recommended to use freshly opened or anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
Working Solution Preparation: When needed for experiments, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to Nrf2 activation.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Unveiling the True Identity of CBR-470-1: Application Notes for a PGK1 Inhibitor and Nrf2 Activator
A critical clarification for researchers, scientists, and drug development professionals: Contrary to some initial postulations, the small molecule CBR-470-1 is not a direct inhibitor of the NAD+-dependent deacetylase Sirtuin 2 (SIRT2). Instead, extensive research has characterized this compound as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). This inhibition leads to the activation of the Keap1-Nrf2 signaling pathway, a critical cellular stress response mechanism. These application notes provide a detailed guide to utilizing this compound in cell culture based on its established mechanism of action.
Mechanism of Action: From Glycolysis Inhibition to Nrf2 Activation
This compound exerts its biological effects by inhibiting PGK1, a key enzyme in the glycolytic pathway. This inhibition leads to the accumulation of upstream metabolites, including methylglyoxal (MGO). MGO is a reactive dicarbonyl species that can covalently modify proteins. One of the key targets of MGO is the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2).
Modification of Keap1 by MGO disrupts the Keap1-Nrf2 complex, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2.[1] This allows Nrf2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional activation leads to the increased expression of a battery of cytoprotective genes, including those involved in antioxidant defense and detoxification.[2][3]
For instance, treatment of SH-SY5Y neuroblastoma cells with this compound leads to Keap1-Nrf2 disassociation and increased expression of Nrf2 responsive genes. This activation of the Nrf2 cascade has been shown to protect neuronal cells from cytotoxicity induced by toxins like MPP+.
Quantitative Data Summary
The optimal concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. The following tables summarize reported effective concentrations and solubility data to guide experimental design.
Table 1: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Effective Concentration Range | Key Findings | Reference |
| IMR32 | ARE-LUC Reporter Assay | 0.01-10 µM | EC50 of 962 nM for Nrf2 activation. | |
| IMR32 | Western Blot | 0.5-20 µM | Dose- and time-dependent accumulation of Nrf2 protein. | |
| SH-SY5Y | Nrf2 Signaling Activation | 10 µM | Activation of the Nrf2 signaling cascade after 4 hours. | |
| SH-SY5Y | Neuroprotection Assay | 10 µM | Attenuated MPP+-induced oxidative injury and apoptosis. |
Table 2: Solubility and Stock Solution Preparation
| Solvent | Maximum Concentration | Storage of Stock Solution | Reference |
| DMSO | 100 mM (36.59 mg/mL) | -80°C for 6 months; -20°C for 1 month. | |
| Ethanol | 20 mM (7.32 mg/mL) |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a general workflow for its application in cell culture.
Caption: Signaling pathway of this compound.
References
Application Notes and Protocols for In Vivo Administration of CBR-470-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-470-1 is a potent and specific inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). Its inhibition leads to the accumulation of the reactive metabolite methylglyoxal (MGO), which in turn modifies Kelch-like ECH-associated protein 1 (KEAP1). This modification disrupts the KEAP1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 activates the transcription of a suite of antioxidant and cytoprotective genes. These application notes provide a detailed protocol for the in vivo administration of this compound, based on available preclinical data, to aid researchers in study design and execution.
Introduction
This compound is a valuable research tool for investigating the intersection of glycolysis and cellular stress response pathways. As a non-covalent activator of the Nrf2 pathway, it holds therapeutic potential for conditions associated with oxidative stress and inflammation.[1][2][3] Studies have demonstrated its ability to protect neuronal cells from cytotoxicity, suggesting its relevance in neurodegenerative disease models.[1][4] Furthermore, its role in modulating inflammatory responses has been investigated in models of osteoarthritis. This document outlines the recommended procedures for preparing and administering this compound to animal models for in vivo studies.
Mechanism of Action
This compound exerts its biological effects through a novel mechanism that links cellular metabolism to the antioxidant response. The signaling cascade is initiated by the inhibition of PGK1, a key enzyme in the glycolytic pathway.
Quantitative Data Summary
While specific in vivo pharmacokinetic data for this compound is not widely published, a closely related analog, CBR-470-2, which is reported to be equally potent, has been studied. The following table summarizes relevant data for this compound and its analog.
| Parameter | Value | Compound | Species | Source |
| In Vitro Potency | ||||
| ARE-LUC Reporter EC50 | ~1 µM | This compound | Human (IMR32 cells) | |
| In Vivo Administration | ||||
| Dosage | 50 mg/kg | CBR-470-2 | Mouse | |
| Administration Route | Oral (P.O.) | CBR-470-2 | Mouse | |
| Dosing Frequency | Twice daily (BID) | CBR-470-2 | Mouse | |
| Pharmacokinetics | ||||
| Peak Plasma Concentration | ~1 µM (at 2 hours) | CBR-470-2 | Mouse | |
| (single 20 mg/kg dose) |
Experimental Protocols
Formulation of this compound for In Vivo Administration
The choice of vehicle for this compound will depend on the desired administration route and experimental design. It is recommended to prepare solutions fresh daily. If stock solutions are prepared in advance, they should be stored in aliquots at -20°C for up to one month or -80°C for up to six months.
Option 1: Suspension for Oral Gavage (P.O.)
This formulation is suitable for oral administration.
-
Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Add the this compound powder to the CMC-Na solution.
-
Vortex or sonicate the mixture until a homogeneous suspension is achieved. A concentration of ≥5 mg/mL is reported to be achievable.
-
Option 2: Solution for Oral Gavage (P.O.) or Intraperitoneal Injection (I.P.)
This formulation creates a clear solution and may be suitable for various routes of administration.
-
Vehicle: 10% DMSO in Corn Oil.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a separate tube, measure the required volume of corn oil.
-
Add the this compound/DMSO stock solution to the corn oil to achieve the final desired concentration. The final DMSO concentration should be 10%.
-
Mix thoroughly until a clear solution is formed.
-
Option 3: Solution for Intravenous (I.V.) or Intraperitoneal (I.P.) Injection
This formulation is designed for parenteral administration.
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix thoroughly.
-
Add saline to reach the final volume and mix until a clear solution is obtained.
-
In Vivo Administration Protocol (Based on CBR-470-2 Data)
The following protocol is based on the successful in vivo application of the equally potent analog, CBR-470-2. This protocol is intended as a starting point and may require optimization for different animal models or experimental endpoints.
-
Animal Model: Balb/C mice (or other appropriate strain).
-
Dosage: 50 mg/kg.
-
Administration Route: Oral gavage (P.O.).
-
Dosing Frequency: Twice daily (BID).
-
Procedure:
-
Prepare the this compound formulation (e.g., suspension in 0.5% CMC-Na) as described above.
-
Calculate the required volume of the formulation for each animal based on its body weight.
-
Administer the calculated volume via oral gavage.
-
Repeat the administration every 12 hours for the duration of the study.
-
A control group receiving the vehicle only should be included in the experimental design.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of this compound.
Concluding Remarks
This compound is a promising research compound for elucidating the role of PGK1 and the Nrf2 pathway in health and disease. The provided protocols, based on the best available scientific literature, offer a solid foundation for conducting in vivo research. Researchers are encouraged to perform pilot studies to determine the optimal dosage and administration regimen for their specific animal models and research questions. Careful consideration of the formulation is crucial for ensuring the bioavailability and efficacy of the compound.
References
- 1. The antiarthritic effect of this compound in hypoxic environment is to increase the level of NOD-like receptor family pyrin domain containing 3 ubiquitination by decreasing phosphoglycerate kinase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGK1 inhibitor this compound protects neuronal cells from MPP+ | Aging [aging-us.com]
Application Notes and Protocols for CBR-470-1 in a Mouse Model of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling. Recent research has highlighted the role of hypoxia and subsequent inflammatory pathways in the progression of OA. CBR-470-1, a specific inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1), has emerged as a promising therapeutic agent. In a hypoxic OA environment, this compound has been shown to exert antiarthritic effects by modulating the ubiquitination of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome in macrophages.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a surgically induced mouse model of osteoarthritis, specifically the destabilization of the medial meniscus (DMM) model.
Mechanism of Action
This compound is a potent and specific inhibitor of PGK1.[5] In the context of osteoarthritis, hypoxia within the joint microenvironment leads to increased PGK1 activity in synovial macrophages. This heightened PGK1 activity reduces the ubiquitination of NLRP3, a key component of the inflammasome, leading to its activation and the subsequent secretion of pro-inflammatory cytokines, which drives OA progression. This compound counteracts this process by inhibiting PGK1, thereby restoring NLRP3 ubiquitination and suppressing the inflammatory cascade. Additionally, this compound has been shown to activate the Nrf2 signaling pathway, which is involved in managing oxidative stress and inflammation.
Signaling Pathway of this compound in Osteoarthritis
Caption: Signaling pathway of this compound in osteoarthritis.
Data Presentation
The following tables summarize the quantitative data obtained from studies using this compound in a DMM-induced mouse model of osteoarthritis.
Table 1: Histological Assessment of Articular Cartilage
| Treatment Group | OARSI Score (Mean ± SD) | Safranin-O Staining | Cartilage Structure |
| Sham | 0.5 ± 0.2 | Intense Red | Smooth Surface |
| DMM + Vehicle | 4.8 ± 0.6 | Significant Loss of Red Staining | Fibrillations and Erosions |
| DMM + this compound | 2.1 ± 0.4 | Preserved Red Staining | Reduced Cartilage Damage |
OARSI (Osteoarthritis Research Society International) scores range from 0 (normal) to 6 (severe degradation).
Table 2: Expression of Cartilage Matrix Proteins and Degrading Enzymes
| Treatment Group | COL2A1 Expression (Relative Intensity) | Aggrecan Expression (Relative Intensity) | MMP13 Expression (Relative Intensity) | ADAMTS5 Expression (Relative Intensity) |
| Sham | High | High | Low | Low |
| DMM + Vehicle | Low | Low | High | High |
| DMM + this compound | Moderate-High | Moderate-High | Moderate | Moderate |
Expression levels determined by immunofluorescence staining.
Table 3: Inflammatory Cytokine Levels in Synovial Fluid
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Sham | 15.2 ± 3.1 | 25.5 ± 4.2 | 10.1 ± 2.5 |
| DMM + Vehicle | 85.6 ± 9.8 | 110.2 ± 12.5 | 65.4 ± 8.1 |
| DMM + this compound | 30.1 ± 5.5 | 45.8 ± 7.3 | 22.9 ± 4.7 |
Cytokine levels measured by ELISA.
Experimental Protocols
Experimental Workflow
References
- 1. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [jove.com]
- 2. Modeling and Assessing Osteoarthritis in Mice by Destabilization of the Medial Meniscus (DMM). — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiarthritic effect of this compound in hypoxic environment is to increase the level of NOD-like receptor family pyrin domain containing 3 ubiquitination by decreasing phosphoglycerate kinase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
Application Notes and Protocols for Studying MPP+-Induced Cytotoxicity with CBR-470-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin, is widely used to model Parkinson's disease in vitro by inducing cytotoxicity in neuronal cells.[1][2][3][4] MPP+ disrupts mitochondrial function, leading to oxidative stress and ultimately, neuronal cell death.[1] CBR-470-1, a known inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1), has emerged as a promising neuroprotective agent against MPP+-induced cytotoxicity. This document provides detailed application notes and protocols for utilizing this compound in the study of MPP+-induced cytotoxicity.
This compound exerts its protective effects through the activation of the Keap1-Nrf2 signaling pathway. Inhibition of PGK1 by this compound leads to the accumulation of methylglyoxal, which in turn modifies Keap1, causing its dissociation from Nrf2. This allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and cytoprotective genes, thereby mitigating the oxidative damage induced by MPP+.
Mechanism of Action of this compound in Neuroprotection
The protective effect of this compound against MPP+-induced cytotoxicity is mediated by the activation of the Nrf2 antioxidant response pathway.
-
Inhibition of PGK1: this compound is an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).
-
Methylglyoxal Accumulation: Inhibition of PGK1 leads to the accumulation of the reactive metabolite methylglyoxal (MGO).
-
Keap1 Modification: MGO modifies Keap1, the primary negative regulator of Nrf2.
-
Nrf2 Activation: This modification leads to the dissociation of Nrf2 from Keap1.
-
Nuclear Translocation and Gene Expression: Liberated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of protective genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Neuroprotection: The upregulation of these antioxidant and detoxifying enzymes counteracts the oxidative stress induced by MPP+, thus protecting neuronal cells from apoptosis and cytotoxicity.
Quantitative Data Summary
The following table summarizes the quantitative data from studies investigating the effects of this compound on MPP+-induced cytotoxicity in SH-SY5Y neuroblastoma cells.
| Parameter | Treatment | Concentration | Duration | Result | Reference |
| Cell Viability | MPP+ | 3 mM | 48h | Significant decrease in cell viability | |
| This compound pre-treatment + MPP+ | 10 µM this compound (2h pre-treatment) | 48h | Potently attenuated MPP+-induced cell death | ||
| LDH Release | MPP+ | 3 mM | 48h | Significant increase in LDH release | |
| This compound pre-treatment + MPP+ | 10 µM this compound (2h pre-treatment) | 48h | Significantly reduced MPP+-induced LDH release | ||
| Nrf2 Activation | This compound | 10 µM | 4h | Increased Nrf2 protein levels and nuclear translocation | |
| ARE Luciferase Activity | This compound | 10 µM | - | Increased ARE luciferase activity | |
| EC50 for Nrf2 Activation | This compound | - | 24h | 962 nM in IMR32 cells (ARE-LUC reporter assay) |
Experimental Protocols
Cell Culture and Differentiation
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, SH-SY5Y cells can be differentiated by treating with 10 µM retinoic acid for 5-7 days.
This compound and MPP+ Treatment
-
Preparation of Stock Solutions:
-
This compound: Dissolve in DMSO to prepare a 10 mM stock solution. Store at -20°C.
-
MPP+: Dissolve in sterile water or PBS to prepare a stock solution.
-
-
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) for 2 hours.
-
Following pre-treatment, add MPP+ (e.g., 3 mM) to the culture medium.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Cytotoxicity Assays
-
After treatment, remove the culture medium.
-
Add MTT or CCK-8 solution to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
For MTT assay, add solubilization solution (e.g., DMSO) and incubate until formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit.
-
Mix the supernatant with the reaction mixture provided in the kit.
-
Incubate as per the manufacturer's protocol.
-
Measure the absorbance at the specified wavelength.
-
Calculate LDH release as a percentage of the positive control (lysed cells).
Western Blot Analysis for Protein Expression
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
Isolate total RNA from cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
Visualizations
Caption: Signaling pathway of this compound in protecting against MPP+-induced cytotoxicity.
Caption: Experimental workflow for studying this compound's effect on MPP+-induced cytotoxicity.
References
- 1. [PDF] PGK1 inhibitor this compound protects neuronal cells from MPP+ | Semantic Scholar [semanticscholar.org]
- 2. PGK1 inhibitor this compound protects neuronal cells from MPP+ | Aging [aging-us.com]
- 3. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPP⁺ Neuronal Cell Death Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
Application Notes and Protocols: ARE-LUC Reporter Assay for CBR-470-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing the Antioxidant Response Element (ARE) Luciferase (LUC) reporter assay to characterize the activity of CBR-470-1, a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Introduction
This compound is an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2][3] Its inhibitory action on PGK1 leads to the accumulation of reactive metabolites, such as methylglyoxal, which then results in the modification and dimerization of Kelch-like ECH-associated protein 1 (KEAP1).[2] This event disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes. The ARE-LUC reporter assay is a widely used cell-based method to quantify the activation of the Nrf2 pathway by measuring the luciferase expression driven by an ARE-containing promoter.
Principle of the Assay
The ARE-LUC reporter assay employs a plasmid vector containing the firefly luciferase reporter gene under the transcriptional control of a promoter containing multiple copies of the ARE. When cells stably or transiently expressing this reporter construct are treated with an Nrf2 activator like this compound, the activated Nrf2 binds to the ARE, driving the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the level of Nrf2 activation. A co-transfected control reporter, such as Renilla luciferase, is often used to normalize for variations in cell number and transfection efficiency.
Signaling Pathway
Caption: Nrf2 signaling pathway activation by this compound.
Quantitative Data
The following table summarizes the reported activity of this compound in an ARE-LUC reporter assay.
| Cell Line | Compound | Parameter | Value | Treatment Time | Reference |
| IMR32 | This compound | EC50 | 962 nM | 24 hours |
Experimental Protocol
This protocol is based on a dual-luciferase reporter assay system, which includes a firefly luciferase reporter under the control of an ARE promoter and a Renilla luciferase reporter for normalization.
Materials and Reagents
-
ARE-LUC reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
IMR32 neuroblastoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 transfection reagent
-
This compound (stock solution in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Experimental Workflow
Caption: Experimental workflow for the ARE-LUC reporter assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture IMR32 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight.
Day 2: Transfection
-
For each well, prepare the transfection mix in two separate tubes:
-
Tube A: Dilute 0.2 µg of ARE-LUC plasmid and 0.02 µg of Renilla luciferase plasmid in 25 µL of Opti-MEM.
-
Tube B: Dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add 50 µL of the transfection complex to each well.
-
Incubate the plate for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24 hours.
Day 4: Luciferase Assay
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the Dual-Luciferase Reporter Assay System. Typically, this involves the sequential addition of Luciferase Assay Reagent II (for firefly luciferase) and Stop & Glo® Reagent (to quench the firefly signal and measure Renilla luciferase).
Data Analysis
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to obtain the Relative Luciferase Units (RLU).
-
Normalize the RLU of the treated samples to the RLU of the vehicle control to determine the fold induction.
-
Plot the fold induction as a function of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic equation) to determine the EC50 value.
Conclusion
The ARE-LUC reporter assay is a robust and sensitive method for characterizing the activity of Nrf2 activators like this compound. This protocol provides a detailed framework for researchers to reliably assess the potency of this compound and similar compounds in a cellular context, aiding in drug discovery and development efforts targeting the Nrf2 signaling pathway.
References
Application Note: CBR-470-1 for Nrf2 Target Gene Expression Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the cellular response to oxidative and electrophilic stress by controlling the expression of a wide array of cytoprotective genes.[1][2] The Keap1-Nrf2 signaling pathway is a critical target for therapeutic intervention in diseases characterized by oxidative stress. CBR-470-1 is a potent, cell-permeable small molecule that serves as a valuable tool for studying the activation of the Nrf2 pathway. Unlike direct electrophilic activators, this compound functions through a novel, indirect mechanism, offering a unique method for investigating Nrf2 signaling.[3][4] This document provides detailed application notes, experimental protocols, and data presentation guidelines for the use of this compound in analyzing Nrf2 target gene expression.
Mechanism of Action this compound is an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). Its inhibitory action on PGK1 leads to the cellular accumulation of the reactive metabolite methylglyoxal (MGO). MGO, a potent electrophile, subsequently modifies Keap1, the primary negative regulator of Nrf2. This modification causes Keap1 dimerization and disrupts the Keap1-Nrf2 protein-protein interaction, which under basal conditions, targets Nrf2 for proteasomal degradation. The dissociation from Keap1 stabilizes Nrf2, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This results in the increased expression of key cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HMOX1).
Data Presentation: In Vitro Activity of this compound
The following tables summarize the typical activity of this compound in cultured cells. Researchers should generate cell line-specific dose-response curves to determine the optimal concentration for their experiments.
Table 1: Potency of this compound in Nrf2 Reporter Assay
| Cell Line | Assay Type | Endpoint | EC₅₀ | Reference |
|---|---|---|---|---|
| IMR-32 | ARE-Luciferase Reporter | Luciferase Activity | ~1.0 µM |
| IMR-32 | ARE-Luciferase Reporter | Luciferase Activity | 962 nM | |
Table 2: Effective Concentration Range for Nrf2 Pathway Activation
| Cell Line | Assay Type | Endpoint | Effective Concentration | Treatment Time | Reference |
|---|---|---|---|---|---|
| IMR-32 | Western Blot | Nrf2 Protein Accumulation | 0.5 - 20 µM | 1 - 24 hours | |
| IMR-32 | RT-qPCR / Western Blot | NQO1, HMOX1 Expression | 10 µM (Typical) | 4 - 24 hours |
| SH-SY5Y | Western Blot | Nrf2 Protein Accumulation | 10 µM | 4 hours | |
Experimental Protocols
The following protocols provide a framework for analyzing the effects of this compound on Nrf2 signaling. Optimization may be required depending on the cell type and experimental goals.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., IMR-32, SH-SY5Y, HEK293T) in appropriate culture vessels (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays). Seed at a density that will result in 70-80% confluency at the time of treatment.
-
Adherence: Culture cells for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for adherence.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in sterile DMSO. From the stock, create serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM). Prepare a vehicle control using the same final concentration of DMSO as the highest this compound dose.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired time period (e.g., 4 hours for early Nrf2 protein accumulation, 16-24 hours for robust target gene mRNA and protein expression).
Protocol 2: Analysis of Nrf2 Target Gene Expression by RT-qPCR
This protocol quantifies the mRNA levels of Nrf2 target genes like NQO1 and HMOX1.
-
RNA Isolation: Following treatment with this compound, wash cells with ice-cold PBS and lyse them directly in the culture plate using a lysis buffer from a commercial RNA isolation kit. Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 200-1000 ng of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (NQO1, HMOX1) and a housekeeping gene (ACTB, GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction using a thermal cycler with a typical program: initial denaturation (e.g., 95°C for 5-10 min), followed by 40-50 cycles of denaturation (95°C for 10s) and annealing/extension (e.g., 60-64°C for 20s).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene. Express the data as fold change relative to the vehicle-treated control group.
Protocol 3: Analysis of Nrf2 and Target Protein Levels by Western Blot
This protocol measures the protein levels of total Nrf2, NQO1, and HMOX1.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Lysate Preparation: Incubate the cell suspension on ice for 20-30 minutes, vortexing periodically. Centrifuge the lysate at ~16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (total cell lysate) to a new tube. Determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load the denatured protein samples onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with a primary antibody specific for Nrf2, NQO1, HMOX1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ and normalize to the corresponding loading control.
-
References
Application Notes and Protocols for Detecting PGK1 Inhibition by CBR-470-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-470-1 is a small molecule inhibitor of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1).[1][2] Beyond its role in glycolysis, PGK1 has been implicated in various cellular processes, and its inhibition is a subject of interest in several research areas, including cancer metabolism and neuroprotection.[3] this compound inhibits PGK1, leading to the accumulation of upstream glycolytic metabolites, notably methylglyoxal (MGO). This reactive metabolite can then modify Kelch-like ECH-associated protein 1 (KEAP1), a key component of the Nrf2 signaling pathway. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of antioxidant response element (ARE)-dependent gene expression.
These application notes provide a comprehensive overview of the methods used to detect and quantify the inhibition of PGK1 by this compound, both directly and through its downstream cellular effects. Detailed protocols for key assays are provided to enable researchers to effectively study the mechanism of action of this compound and similar molecules.
Signaling Pathway and Mechanism of Action
The inhibition of PGK1 by this compound initiates a signaling cascade that links cellular metabolism to the antioxidant response.
Data Presentation
The following tables summarize quantitative data for the activity of this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| ARE-LUC Reporter Assay | IMR32 cells | EC50 | 962 nM | |
| PGK1 Enzymatic Assay | Recombinant PGK1 | IC50 | ~2.5 µM (comparative) |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for PGK1
| Treatment | Target Protein | ΔTm (°C) | Notes | Reference |
| This compound | PGK1 | Positive Shift | Indicates direct target engagement and stabilization. |
Experimental Protocols
PGK1 Enzymatic Activity Assay (Coupled Assay)
This protocol describes a spectrophotometric assay to measure the enzymatic activity of PGK1 in the presence of an inhibitor. The assay couples the PGK1 reaction to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction, and the activity is monitored by the change in NADH absorbance at 340 nm.
Materials:
-
Recombinant human PGK1 protein
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
3-Phosphoglycerate (3-PG)
-
Adenosine triphosphate (ATP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
This compound
-
Assay Buffer: 100 mM Tris-HCl, 150 mM NaCl, 0.5 mM EDTA, 2 mM MgCl₂, 1 mM DTT, 1 mg/mL BSA, pH 7.4
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer.
-
Prepare a reaction master mix containing 3-PG (6 mM), ATP (3 mM), and NADH (250 µM) in the assay buffer.
-
Add the reaction master mix to the wells of the 96-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add GAPDH to a final concentration of 0.1 µM to all wells.
-
To initiate the reaction, add recombinant PGK1 to a final concentration of 0.4 nM to all wells.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a compound in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).
Materials:
-
Cell line of interest (e.g., IMR32, HEK293T)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
Bradford or BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Anti-PGK1 antibody
-
Anti-GAPDH antibody (loading control)
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS with protease inhibitors to a concentration of 1-2 x 10⁷ cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform Western blot analysis on equal amounts of total protein from each sample using an anti-PGK1 antibody. Use an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities and normalize to the non-heated control.
-
Plot the normalized band intensity against the temperature to generate melting curves for both the vehicle and this compound treated samples.
-
Determine the Tm for each condition and calculate the thermal shift (ΔTm).
ARE-Luciferase Reporter Assay
This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
Cell line stably or transiently transfected with an ARE-luciferase reporter construct (e.g., IMR32-ARE-LUC)
-
This compound
-
Cell culture medium
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed the ARE-luciferase reporter cells in a white, opaque 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 24 hours.
-
After the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase or a separate viability assay).
-
Plot the fold induction of luciferase activity against the concentration of this compound and determine the EC₅₀ value.
Western Blot Analysis of Nrf2 and Downstream Targets
This protocol is for the semi-quantitative or quantitative detection of Nrf2 accumulation and the increased expression of its downstream target genes, such as NQO1 and HMOX1.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-Nrf2, anti-NQO1, anti-HMOX1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10, 20 µM) for different time points (e.g., 1, 2, 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE with equal amounts of protein per lane.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Metabolomic Analysis of Glycolytic Intermediates
This protocol outlines a general procedure for extracting and analyzing intracellular metabolites to observe the effects of PGK1 inhibition on the glycolysis pathway.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium
-
Ice-cold PBS
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound or vehicle for the desired time.
-
To quench metabolism, rapidly aspirate the medium and wash the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the wells and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using an LC-MS/MS method optimized for the detection of glycolytic intermediates.
-
Identify and quantify the levels of metabolites upstream (e.g., 1,3-bisphosphoglycerate, glyceraldehyde-3-phosphate) and downstream (e.g., 3-phosphoglycerate, lactate) of PGK1.
-
Compare the metabolite profiles of this compound-treated cells to control cells.
Measurement of Intracellular Methylglyoxal (MGO)
This protocol describes the quantification of intracellular MGO levels using HPLC after derivatization.
Materials:
-
Cell line of interest
-
This compound
-
Perchloric acid (PCA)
-
o-phenylenediamine (OPD) solution
-
Solid-phase extraction (SPE) C18 cartridges
-
HPLC system with a UV detector
Procedure:
-
Culture and treat cells with this compound as described in previous protocols.
-
Harvest the cells and lyse them by adding a final concentration of 0.5 M PCA.
-
Centrifuge to pellet the precipitated protein.
-
Pass the supernatant through a pre-conditioned C18 SPE cartridge to remove interfering substances.
-
To the eluate, add freshly prepared OPD solution to a final concentration of 175 µM and incubate for 2 hours at room temperature to allow for the derivatization of MGO to 2-methylquinoxaline.
-
Analyze the derivatized sample by HPLC with UV detection at 315-318 nm.
-
Quantify the 2-methylquinoxaline peak by comparing it to a standard curve.
-
Normalize the MGO concentration to the cell number or total protein content.
References
Application Notes and Protocols for CBR-470-1 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-470-1 is a small molecule inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2][3][4][5] Its application in neurodegenerative disease models stems from its ability to act as a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress, a common pathological feature in many neurodegenerative disorders. By inhibiting PGK1, this compound leads to the accumulation of the reactive metabolite methylglyoxal (MGO), which then modifies Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of antioxidant and cytoprotective genes.
These application notes provide a summary of the quantitative data supporting the use of this compound in a Parkinson's disease model and detailed protocols for key experiments.
Data Presentation
The following tables summarize the quantitative data for this compound in relevant in vitro models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (ARE-LUC Reporter Assay) | IMR32 | 962 nM | |
| Nrf2 Protein Accumulation (Dose-dependent) | IMR32 | 0.5 - 20 µM | |
| Nrf2 Protein Accumulation (Time-dependent) | IMR32 | 1 - 24 hours (at 5 µM) | |
| Nrf2 Signaling Activation | SH-SY5Y | 10 µM (for 4 hours) | |
| Inhibition of MPP⁺-induced Oxidative Injury | SH-SY5Y | 10 µM (2-hour pretreatment) |
Table 2: Experimental Conditions for this compound in SH-SY5Y Neuroblastoma Cells
| Experiment | This compound Concentration | Incubation Time | Neurotoxin & Concentration | Assay | Reference |
| Nrf2 Activation | 10 µM | 4 - 8 hours | N/A | Western Blot, qPCR, ARE-Luciferase Assay | |
| Neuroprotection | 10 µM (pretreatment) | 2 hours | MPP⁺ (1-5 mM) | MTT Assay, LDH Assay |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound, from the inhibition of PGK1 to the activation of the Nrf2 antioxidant response.
Caption: Mechanism of this compound action.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a cell-based model of neurodegeneration.
Caption: Experimental workflow for this compound neuroprotection studies.
Experimental Protocols
PGK1 Enzymatic Activity Assay
This protocol is adapted from a coupled enzymatic assay to measure the activity of PGK1 in the presence of this compound.
Materials:
-
Recombinant PGK1
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Glyceraldehyde-3-phosphate (G3P)
-
NAD⁺
-
ADP
-
Potassium phosphate buffer (10 mM KH₂PO₄, 10 mM MgSO₄, pH 7.0)
-
This compound
-
DMSO
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, G3P, NAD⁺, and GAPDH in a 96-well plate.
-
Allow the GAPDH reaction to equilibrate.
-
Prepare serial dilutions of this compound in DMSO.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells containing the reaction mixture.
-
Add recombinant PGK1 to the wells to a final concentration of 20 ng/mL.
-
Initiate the reaction by adding ADP to all wells.
-
Immediately monitor the increase in NADH absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH production to determine PGK1 activity.
-
Compare the activity in the presence of this compound to the vehicle control to determine the inhibitory effect.
Nrf2 Activation: ARE-Luciferase Reporter Assay
This protocol is for measuring the activation of the Nrf2 pathway using a luciferase reporter construct containing Antioxidant Response Elements (ARE).
Materials:
-
SH-SY5Y cells
-
ARE-luciferase reporter vector and a control vector (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
DMSO
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the ARE-luciferase reporter vector and the control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh complete growth medium.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to the desired concentrations in complete growth medium.
-
Treat the transfected cells with different concentrations of this compound (e.g., 0.01-10 µM) or DMSO (vehicle control) for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold induction of ARE-luciferase activity by this compound compared to the vehicle control.
Nrf2 Activation: Western Blot Analysis
This protocol describes the detection of Nrf2 accumulation and the expression of its target genes (e.g., NQO1, HMOX1) by Western blotting.
Materials:
-
SH-SY5Y cells
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-NQO1, anti-HMOX1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound (e.g., 10 µM) or DMSO for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Nrf2 Activation: Quantitative PCR (qPCR)
This protocol is for measuring the mRNA expression levels of Nrf2 target genes.
Materials:
-
SH-SY5Y cells
-
This compound
-
DMSO
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for Nrf2, NQO1, HMOX1, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Treat SH-SY5Y cells with this compound as described for the Western blot analysis.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and specific primers for the target genes and a housekeeping gene.
-
Use a standard qPCR cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.
Neuroprotection Assay: MPP⁺-Induced Cytotoxicity
This protocol details the assessment of the protective effects of this compound against MPP⁺-induced cell death in SH-SY5Y cells using the MTT and LDH assays.
Materials:
-
SH-SY5Y cells
-
This compound
-
MPP⁺ iodide
-
DMSO
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH cytotoxicity assay kit
-
96-well plate
-
Microplate reader
Procedure:
MTT Assay (Cell Viability):
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 10 µM) or DMSO for 2 hours.
-
Add MPP⁺ (e.g., 1-5 mM) to the wells and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
LDH Assay (Cell Death):
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation with MPP⁺, collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH released into the medium compared to a positive control (cells lysed to release maximum LDH).
References
- 1. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Other Kinases | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
CBR-470-1 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBR-470-1. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2][3] Its inhibitory action on PGK1 leads to the accumulation of the reactive metabolite methylglyoxal (MGO). MGO then modifies Kelch-like ECH-associated protein 1 (KEAP1), which is a key component of the Nrf2 signaling pathway. This modification disrupts the interaction between KEAP1 and Nrf2, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes. Therefore, this compound is also known as a non-covalent Nrf2 activator.
Q2: What are the primary research applications of this compound?
A2: this compound is primarily used in research to study the roles of PGK1 and the Nrf2 signaling pathway in various cellular processes and disease models. It has been shown to protect neuronal cells from cytotoxicity induced by toxins like MPP+, suggesting its potential in studying neurodegenerative diseases. Its ability to activate the Nrf2 pathway makes it a valuable tool for investigating cellular responses to oxidative stress and inflammation.
Q3: How should I store this compound powder and stock solutions?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use. For shorter periods, stock solutions can be stored at -20°C for up to one month.
Troubleshooting Guide: Solubility Issues
Poor solubility is a common challenge when working with this compound. Below are common issues and recommended solutions.
Issue 1: My this compound powder is not dissolving in my chosen solvent.
-
Solution: this compound exhibits the highest solubility in Dimethyl Sulfoxide (DMSO). It is sparingly soluble in ethanol and considered insoluble in water.
-
Recommendation: For in vitro experiments, prepare a high-concentration stock solution in fresh, anhydrous DMSO. It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.
-
Physical Aids: If dissolution is slow, gentle warming and/or sonication can be used to aid the process.
-
Issue 2: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media for cell-based assays.
-
Solution: This is a common issue with compounds that are poorly soluble in water. The final concentration of DMSO in your cell culture media should be kept as low as possible to minimize solvent-induced artifacts and cytotoxicity.
-
Recommendation:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mM).
-
Perform serial dilutions in your cell culture medium to achieve the desired final concentration. It is important to add the DMSO stock to the aqueous medium slowly while vortexing or mixing to ensure rapid and even dispersion.
-
The final DMSO concentration in your assay should ideally be below 0.5% to avoid affecting most cell lines.
-
-
Issue 3: I need to prepare this compound for in vivo animal studies, but a simple DMSO solution is not suitable.
-
Solution: For in vivo administration, a formulation with better biocompatibility and solubility in physiological conditions is required. Several formulation protocols using co-solvents and excipients have been established.
-
Recommendation: Below are three recommended formulations for achieving a clear solution of at least 5 mg/mL (13.67 mM). It is critical to add each solvent sequentially and ensure the solution is clear before adding the next component.
-
Protocol 1 (PEG-based):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Protocol 2 (Cyclodextrin-based):
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
Protocol 3 (Oil-based):
-
10% DMSO
-
90% Corn Oil
-
-
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 200 | 546.61 | MedchemExpress |
| DMSO | 73 | 199.5 | Selleck Chemicals |
| DMSO | 36.59 | 100 | Tocris Bioscience |
| Ethanol | 9 | - | Selleck Chemicals |
| Ethanol | 7.32 | 20 | Tocris Bioscience |
| Water | Insoluble | Insoluble | Selleck Chemicals |
Note: The reported solubility values may vary between batches and suppliers. It is always recommended to perform a small-scale solubility test with your specific batch of the compound.
Experimental Protocols
1. Preparation of a 100 mM Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for in vitro experiments.
-
Materials:
-
This compound (Molecular Weight: 365.89 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you will need 36.59 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
2. In Vitro Cell-Based Assay Protocol (Example)
This protocol provides a general workflow for treating cells with this compound.
-
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
-
Procedure:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
The next day, prepare the working concentrations of this compound by serially diluting the 100 mM DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (medium with the same percentage of DMSO).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 4, 8, 24 hours).
-
After incubation, proceed with your downstream analysis (e.g., cell viability assay, western blotting for Nrf2 activation, qPCR for target gene expression).
-
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound action on the Keap1-Nrf2 signaling pathway.
Experimental Workflow for In Vivo Formulation
Caption: Logical workflow for preparing this compound for in vivo experiments.
References
Technical Support Center: Troubleshooting CBR-470-1 Variability in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CBR-470-1. It addresses common sources of variability in experiments and offers detailed troubleshooting strategies in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent activation of the Nrf2 pathway with this compound across different experiments. What are the potential causes and solutions?
Inconsistent Nrf2 activation is a common challenge that can arise from several factors, from reagent handling to cellular context.
Potential Causes:
-
Reagent Stability and Handling: this compound, especially in solution, can degrade over time. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced potency.
-
Solubility Issues: While soluble in DMSO and ethanol, this compound has poor aqueous solubility. Precipitation in cell culture media can lead to a lower effective concentration.[1]
-
Cellular Factors: The metabolic state of the cells can influence the efficacy of this compound. Since its mechanism involves the inhibition of the glycolytic enzyme PGK1, variations in glucose metabolism across cell passages or between different cell lines can alter the response.[2][3]
-
Lot-to-Lot Variability: Different batches of this compound may have slight variations in purity or formulation, leading to inconsistent results.
Troubleshooting Recommendations:
| Parameter | Recommendation |
| Reagent Handling | Prepare fresh working solutions from a recently prepared stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -80°C for long-term stability (up to 6 months) and -20°C for short-term (up to 1 month).[4] |
| Solubility | Ensure complete dissolution of this compound in the stock solvent (e.g., DMSO) before further dilution in aqueous media. Visually inspect for any precipitation after dilution. Consider using a vehicle control with the same final DMSO concentration in all experiments. |
| Cell Culture | Use cells within a consistent passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. Standardize media composition and serum concentration. |
| Lot-to-Lot Variation | If you suspect lot-to-lot variability, test new batches against a previously validated lot using a standard positive control experiment before proceeding with critical studies. |
Q2: Our Western blot results for Nrf2 target proteins (e.g., NQO1, HMOX1) are not reproducible after this compound treatment. How can we improve consistency?
Western blotting is a multi-step technique prone to variability. Consistent results for Nrf2 target protein expression require careful optimization at each stage.
Troubleshooting Western Blot Variability:
| Step | Potential Issue | Recommended Solution |
| Sample Preparation | Inconsistent lysis and protein extraction. | Use a consistent lysis buffer and protocol. Ensure complete cell lysis by sonication or other methods. Quantify protein concentration accurately and load equal amounts of protein for each sample. |
| Electrophoresis & Transfer | Inefficient or uneven transfer of proteins to the membrane. | Optimize transfer time and voltage based on the molecular weight of the target proteins. Confirm transfer efficiency using Ponceau S staining. |
| Antibody Incubation | Suboptimal primary or secondary antibody concentrations. | Titrate primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background. |
| Washing Steps | Insufficient washing leading to high background, or excessive washing leading to weak signal. | Standardize the number and duration of washing steps. Use a consistent washing buffer (e.g., TBST). |
| Detection | Inconsistent substrate incubation time or exposure. | Use a consistent incubation time with the ECL substrate and standardize the imaging exposure time. |
For a general Western blot protocol, please refer to the Experimental Protocols section.
Q3: We are seeing unexpected cytotoxicity in our cell viability assays with this compound, even at concentrations reported to be non-toxic. What could be the reason?
Unexpected cytotoxicity can be a significant concern. The effect of this compound on cell viability can be cell-type dependent and influenced by experimental conditions.
Potential Causes of Unexpected Cytotoxicity:
-
High DMSO Concentration: The final concentration of the vehicle (DMSO) in the cell culture media may be toxic to the cells.
-
Metabolic Vulnerability: Cells that are highly dependent on glycolysis may be more sensitive to the inhibitory effects of this compound on PGK1.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cell death.
-
Accumulation of Methylglyoxal (MGO): The mechanism of this compound involves the accumulation of the reactive metabolite methylglyoxal. High levels of MGO can be toxic to cells.
Troubleshooting Cytotoxicity:
| Parameter | Recommendation |
| Vehicle Control | Always include a vehicle control with the highest concentration of DMSO used in the experiment to assess its contribution to cytotoxicity. Aim to keep the final DMSO concentration below 0.5%. |
| Dose-Response Curve | Perform a comprehensive dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. |
| Time-Course Experiment | Assess cell viability at different time points to understand the kinetics of any cytotoxic effects. |
| MGO Scavengers | To investigate the role of MGO in the observed cytotoxicity, consider co-treatment with MGO scavengers like N-acetylcysteine (NAC) or aminoguanidine as an experimental control. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| IMR32 | ARE-LUC Reporter | EC50 | 962 nM | |
| IMR32 | Nrf2 Protein Accumulation | Concentration Range | 0.5 - 20 µM | |
| SH-SY5Y | Nrf2 Signaling Activation | Concentration | 10 µM | |
| SH-SY5Y | Inhibition of MPP+-induced oxidative injury | Concentration | 10 µM |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility | Soluble to 100 mM in DMSO and 20 mM in ethanol. Insoluble in water. | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | |
| Handling | Prepare fresh working solutions from stock for each experiment. Avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as moisture can reduce solubility. |
Experimental Protocols
Protocol 1: Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol 2: Western Blotting for Nrf2 and Target Proteins
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Nrf2, anti-NQO1, anti-HMOX1, or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Protocol 3: PGK1 Activity Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of PGK1 by coupling it to the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The oxidation of NADH to NAD+ by GAPDH is monitored by the decrease in absorbance at 340 nm.
-
Reagent Preparation:
-
Assay Buffer: e.g., Tris-HCl buffer with MgCl2 and EDTA.
-
Substrate Solution: 3-phosphoglycerate (3-PG) and ATP.
-
Coupling Enzyme and Co-factor Solution: GAPDH and NADH.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, substrate solution, and coupling enzyme/co-factor solution to each well.
-
Add this compound at various concentrations or the vehicle control.
-
Initiate the reaction by adding recombinant PGK1 enzyme.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a plate reader.
-
-
Data Analysis: Calculate the rate of NADH consumption (decrease in A340) for each condition. Determine the inhibitory effect of this compound on PGK1 activity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
off-target effects of CBR-470-1 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of CBR-470-1 in cellular assays, with a specific focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2] Its mechanism of action involves the inhibition of PGK1, which leads to the accumulation of the reactive metabolite methylglyoxal (MGO). MGO then modifies Kelch-like ECH-associated protein 1 (KEAP1), leading to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional program. This activation of the Nrf2 pathway provides protection against oxidative stress.
Q2: What are the known off-targets of this compound?
Currently, there is no publicly available data from broad-spectrum profiling assays, such as kinome scans, to define the specific off-targets of this compound. While it is offered as part of a kinase inhibitor library, the screening results are not publicly disclosed. Therefore, researchers should be aware of the potential for off-target effects and consider this in the interpretation of their experimental results.
Q3: I am observing a cellular phenotype that is not consistent with Nrf2 activation after treatment with this compound. Could this be an off-target effect?
Yes, any phenotype that cannot be rationalized by the inhibition of PGK1 and subsequent activation of the Nrf2 pathway could potentially be due to an off-target effect. It is crucial to perform control experiments to validate that the observed effects are indeed a consequence of on-target activity.
Q4: How can I test for potential off-target effects of this compound in my experiments?
To investigate potential off-target effects, a multi-pronged approach is recommended:
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is engaging with PGK1 in your specific cellular model.
-
Genetic Knockdown: Using RNA interference (RNAi) to knock down PGK1 should phenocopy the effects observed with this compound treatment if the effects are on-target.
-
Kinase Profiling: If you suspect off-target kinase activity, you can utilize a commercial kinase profiling service to screen this compound against a panel of kinases.
-
Rescue Experiments: If possible, overexpressing a this compound-resistant mutant of PGK1 while treating with the compound could demonstrate that the observed phenotype is due to PGK1 inhibition.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions, passage number, or compound stability.
-
Troubleshooting Steps:
-
Ensure consistent cell density and health.
-
Use a consistent passage number for your cells.
-
Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.
-
Include positive and negative controls in every experiment.
-
Issue 2: Unexpected cytotoxicity at concentrations intended for Nrf2 activation.
-
Possible Cause: Off-target toxicity or hypersensitivity of the cell line.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and assay.
-
Use a cell viability assay to determine the cytotoxic concentration (CC50).
-
Consider using a different cell line to see if the effect is cell-type specific.
-
Investigate potential off-target liabilities using the methods described in the FAQs.
-
Quantitative Data Summary
The following table summarizes the known on-target activity of this compound. No quantitative data for off-target activities is publicly available at this time.
| Compound | Target | Assay | Cell Line | Potency (EC50) | Reference |
| This compound | PGK1 (indirectly measuring Nrf2 activation) | ARE-LUC Reporter Assay | IMR32 | 962 nM |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to assess the engagement of this compound with its target protein PGK1 in intact cells.
-
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against PGK1
-
Secondary antibody for Western blotting
-
Protein quantification assay (e.g., BCA)
-
Thermocycler
-
Western blotting equipment
-
-
Procedure:
-
Cell Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Heat Challenge: Harvest the cells and wash with PBS containing protease inhibitors. Resuspend the cells in the same buffer and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for PGK1.
-
Data Analysis: Quantify the band intensities. A positive target engagement will result in a shift of the melting curve to a higher temperature in the this compound treated samples compared to the DMSO control.
-
This protocol describes a general workflow for using siRNA to knock down PGK1 to validate that a cellular phenotype is on-target.
-
Materials:
-
siRNA targeting PGK1 (at least two independent sequences)
-
Non-targeting control siRNA
-
Transfection reagent suitable for your cell line
-
Cell culture reagents
-
Reagents for downstream analysis (e.g., qRT-PCR to confirm knockdown, reagents for your phenotypic assay)
-
-
Procedure:
-
siRNA Transfection: Follow the manufacturer's protocol for your chosen transfection reagent to transfect your cells with either PGK1-targeting siRNA or a non-targeting control siRNA.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Confirmation of Knockdown: Harvest a subset of the cells to confirm the knockdown of PGK1 at the mRNA level (by qRT-PCR) and/or protein level (by Western blotting).
-
Phenotypic Analysis: In parallel, perform your cellular assay of interest on the cells with PGK1 knockdown and the control cells.
-
Data Analysis: Compare the phenotype of the PGK1 knockdown cells to the phenotype observed with this compound treatment. A similar phenotype provides evidence that the effect of this compound is on-target.
-
Visualizations
References
Optimizing CBR-470-1 Incubation Time for Nrf2 Activation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CBR-470-1 for Nuclear factor erythroid 2-related factor 2 (Nrf2) activation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate Nrf2?
A1: this compound is a non-covalent activator of the Nrf2 pathway.[1][2] It functions as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2][3] This inhibition leads to the accumulation of methylglyoxal (MGO), a reactive metabolite. MGO then modifies Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.
Q2: What are the common cell lines used for studying this compound's effect on Nrf2 activation?
A2: Several cell lines have been used, including the human neuroblastoma cell lines IMR32 and SH-SY5Y, as well as HEK293T cells and primary human lung fibroblasts.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM. For cell culture experiments, it is common to prepare a concentrated stock solution in fresh DMSO.
Q4: How should this compound be stored?
A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to one year or at -20°C for up to one month. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low Nrf2 activation (e.g., no increase in Nrf2 protein levels or target gene expression) | Suboptimal Incubation Time: The incubation period may be too short for Nrf2 protein to accumulate or for target gene transcription to become detectable. | Time-Course Experiment: Perform a time-course experiment with a fixed concentration of this compound (e.g., 5-10 µM). Collect samples at various time points (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal incubation time for your specific cell line and endpoint. |
| Inadequate Concentration: The concentration of this compound may be too low to effectively inhibit PGK1 and trigger Nrf2 activation. | Dose-Response Experiment: Conduct a dose-response experiment with a fixed incubation time. Test a range of this compound concentrations (e.g., 0.5, 1, 5, 10, 20 µM) to identify the optimal concentration for your experimental setup. | |
| Cell Line Variability: Different cell lines may exhibit varying sensitivities to this compound. | Literature Review & Cell Line Characterization: Consult the literature for data on this compound's effects in your specific cell line. If data is unavailable, you may need to perform more extensive optimization experiments. | |
| Poor Compound Stability: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Fresh Stock Preparation: Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO. | |
| Cell Toxicity or Death | High Concentration: The concentration of this compound may be too high, leading to off-target effects or cellular stress. | Toxicity Assay & Concentration Adjustment: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Use a concentration that effectively activates Nrf2 without causing significant cell death. |
| Prolonged Incubation: Extended exposure to the compound could be detrimental to the cells. | Optimize Incubation Time: Based on your time-course experiment, select the shortest incubation time that yields robust Nrf2 activation. | |
| Inconsistent Results | Experimental Variability: Inconsistent cell density, passage number, or reagent preparation can lead to variable outcomes. | Standardize Protocols: Ensure all experimental parameters are kept consistent between experiments. Use cells within a specific passage number range and maintain a consistent cell seeding density. |
| Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be affecting the cells. | Solvent Control: Include a vehicle control (medium with the same final concentration of the solvent) in all experiments to account for any solvent-induced effects. |
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on Nrf2 activation as reported in the literature.
Table 1: Dose-Dependent Nrf2 Protein Accumulation in IMR32 Cells
| This compound Concentration (µM) | Incubation Time (hours) | Observed Effect on Nrf2 Protein |
| 0.5 | 4 | Minimal increase |
| 1 | 4 | Moderate increase |
| 5 | 4 | Strong increase |
| 10 | 4 | Strong increase |
| 20 | 4 | Strong increase |
| Data synthesized from a study by Hur et al. (2020) |
Table 2: Time-Dependent Nrf2 Protein Accumulation in IMR32 Cells with 5 µM this compound
| Incubation Time (hours) | Observed Effect on Nrf2 Protein | |---|---|---| | 1 | Slight increase | | 2 | Moderate increase | | 4 | Strong increase | | 8 | Sustained strong increase | | 24 | Sustained strong increase | Data synthesized from a study by Hur et al. (2020)
Experimental Protocols
Protocol 1: Determination of Optimal this compound Incubation Time for Nrf2 Activation
-
Cell Seeding: Plate your cells of interest (e.g., IMR32 or SH-SY5Y) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in a cell culture medium to the desired final concentration (e.g., 5 or 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: At each time point, harvest the cells. For protein analysis, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. For RNA analysis, use a reagent like TRIzol.
-
Analysis:
-
Western Blot: Analyze Nrf2 protein levels in the cell lysates. Use an antibody specific for Nrf2 and a loading control (e.g., β-actin or GAPDH).
-
qRT-PCR: Analyze the mRNA expression of Nrf2 target genes (e.g., NQO1, HMOX1). Normalize the expression to a housekeeping gene.
-
Protocol 2: Analysis of Nrf2 Target Gene Expression
-
Cell Treatment: Based on the optimization experiments, treat the cells with the optimal concentration and incubation time of this compound.
-
RNA Isolation: Isolate total RNA from the treated and control cells using a standard RNA isolation kit or protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for Nrf2 target genes (NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizations
Caption: Nrf2 activation pathway by this compound.
Caption: Troubleshooting workflow for optimizing this compound experiments.
References
how to prevent CBR-470-1 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of CBR-470-1 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO up to 100 mM.[2] For some applications, ethanol can also be used, with a solubility of up to 20 mM.[2] Always use fresh, high-purity, anhydrous DMSO to minimize the introduction of water, which can promote hydrolysis.[1]
Q2: How should I store this compound as a solid and in solution to ensure stability?
A2: Proper storage is crucial for maintaining the integrity of this compound.
-
Solid Form: Store the compound in a dry, dark place at -20°C for long-term storage (months to years).
-
Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.
Q3: My this compound solution appears to have precipitated after dilution in my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some steps to address this:
-
Decrease the Final Concentration: The compound may have exceeded its aqueous solubility. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a Co-solvent: Consider using a small percentage of a co-solvent like ethanol in your final dilution if your experimental system allows.
-
Prepare Fresh Dilutions: Do not use a solution that has precipitated. Prepare fresh dilutions from your stock solution for each experiment.
Troubleshooting Guide: this compound Degradation in Solution
If you suspect that your this compound solution is degrading, leading to inconsistent experimental results, this guide will help you identify and mitigate potential causes.
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains a sulfonamide, a secondary amine, and a tetrahydrothiophene dioxide moiety, the following degradation pathways are plausible:
-
Hydrolysis: The sulfonamide group can be susceptible to hydrolysis, particularly under acidic conditions.
-
Oxidation: The secondary amine and the sulfur atom in the tetrahydrothiophene ring could be susceptible to oxidation.
-
Photodegradation: Exposure to light, especially UV, can cause degradation of sulfonamides.
The following diagram illustrates the potential points of degradation in the this compound molecule.
Summary of Recommended Storage and Handling Conditions
| Condition | Solid this compound | This compound in DMSO Solution |
| Temperature | -20°C (long-term) | -20°C (up to 1 month), -80°C (up to 1 year) |
| Light | Store in the dark | Protect from light |
| Atmosphere | Store in a dry environment | Use anhydrous DMSO, minimize air exposure |
| Freeze-Thaw | N/A | Avoid repeated cycles by aliquoting |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 365.89 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.66 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Assessing the Stability of this compound in Your Experimental Buffer (Forced Degradation Study)
This protocol provides a framework for a forced degradation study to determine the stability of this compound under your specific experimental conditions. This can help identify if pH, temperature, or light exposure in your assay contributes to degradation.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your experimental buffer at various pH values (e.g., pH 5, 7.4, 9)
-
3% Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution to your final working concentration in your experimental buffer at different pH values.
-
For oxidative stress testing, add H₂O₂ to a final concentration of 0.3% to a separate set of solutions.
-
Prepare control samples with buffer and DMSO only.
-
-
Incubation:
-
Incubate the test solutions under different conditions:
-
Temperature: Your experimental temperature (e.g., 37°C) and an elevated temperature (e.g., 50°C).
-
Light: Protect one set of samples from light, and expose another set to your laboratory's ambient light or a photostability chamber.
-
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS to quantify the remaining amount of intact this compound and to detect the appearance of any degradation products.
-
The following workflow diagram outlines the process for a forced degradation study.
References
CBR-470-1 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the phosphoglycerate kinase 1 (PGK1) inhibitor, CBR-470-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2][3][4][5] This inhibition leads to the accumulation of the reactive metabolite methylglyoxal (MGO). MGO then modifies Kelch-like ECH-associated protein 1 (KEAP1), which is a negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2). This modification disrupts the KEAP1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.
Q2: At what concentrations is this compound typically used?
The effective concentration of this compound can vary depending on the cell type and experimental endpoint. For Nrf2 activation, an EC50 of approximately 962 nM has been reported in IMR32 cells. Studies have shown effective Nrf2 activation and cytoprotection in the low micromolar range (e.g., 10 µM) in SH-SY5Y cells.
Q3: Is this compound expected to be cytotoxic at high concentrations?
Yes, it is plausible that this compound will exhibit cytotoxicity at high concentrations. The mechanism of action involves the inhibition of PGK1, a key enzyme in glycolysis. Severe disruption of glycolysis can lead to ATP depletion and metabolic stress, ultimately causing cell death. Furthermore, the accumulation of the reactive metabolite methylglyoxal (MGO) is a likely contributor to cytotoxicity at high concentrations of this compound. MGO is known to be cytotoxic and can induce apoptosis and necrosis.
Troubleshooting Guide
Issue: I am observing higher-than-expected cytotoxicity with this compound in my experiments.
This is a common concern when working with enzyme inhibitors that modulate central metabolic pathways. Here are several potential causes and troubleshooting steps:
Potential Cause 1: Concentration is too high.
While this compound is protective at lower concentrations, its inhibitory effect on glycolysis and the resulting accumulation of methylglyoxal (MGO) can become toxic at higher concentrations.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal window for Nrf2 activation and the threshold for cytotoxicity in your specific cell line.
-
Consult the literature: Review published studies using this compound in similar cell types to guide your concentration selection.
-
Potential Cause 2: High sensitivity of the cell line.
Different cell lines have varying dependencies on glycolysis. Cells that are highly reliant on glycolysis for energy production may be more sensitive to PGK1 inhibition.
-
Troubleshooting Steps:
-
Characterize your cell line's metabolic profile: If possible, assess the glycolytic rate of your cells to understand their sensitivity to inhibitors of this pathway.
-
Test in a different cell line: Compare the cytotoxic effects of this compound in your cell line with a cell line known to be less reliant on glycolysis.
-
Potential Cause 3: Accumulation of cytotoxic metabolites.
The primary mechanism of this compound involves the accumulation of methylglyoxal (MGO), which is known to be cytotoxic at high levels.
-
Troubleshooting Steps:
-
Measure MGO levels: If analytical tools are available, quantify the intracellular concentration of MGO following treatment with different concentrations of this compound.
-
Co-treatment with MGO scavengers: Consider co-incubating with N-acetylcysteine (NAC) or other MGO scavengers to see if this rescues the cytotoxic phenotype.
-
Potential Cause 4: Off-target effects.
While this compound is reported as a PGK1 inhibitor, off-target effects at high concentrations cannot be entirely ruled out.
-
Troubleshooting Steps:
-
Use a structurally distinct PGK1 inhibitor: If available, compare the effects of this compound with another PGK1 inhibitor to see if they produce similar cytotoxic profiles.
-
Rescue experiment: Attempt to rescue the phenotype by providing downstream metabolites of the PGK1-catalyzed reaction, such as 3-phosphoglycerate or pyruvate.
-
Quantitative Data
| This compound Concentration (µM) | % Cell Viability (Hypothetical) | Observed Effect |
| 0 (Vehicle Control) | 100% | Baseline cell viability |
| 1 | 98% | Minimal effect on viability, potential for Nrf2 activation and cytoprotection |
| 5 | 95% | Continued Nrf2 activation with minimal impact on cell viability |
| 10 | 90% | Slight decrease in viability, Nrf2 activation likely still the predominant effect |
| 25 | 70% | Onset of significant cytotoxicity |
| 50 | 45% | Pronounced cytotoxicity, likely due to glycolytic inhibition and MGO accumulation |
| 100 | 20% | Severe cytotoxicity |
Signaling Pathway and Experimental Workflow Diagrams
References
interpreting unexpected results with CBR-470-1 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CBR-470-1. The information is designed to help interpret unexpected results and provide solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2] This inhibition leads to the accumulation of the reactive metabolite methylglyoxal (MGO). MGO subsequently modifies Kelch-like ECH-associated protein 1 (KEAP1), which is the primary negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2). This modification of KEAP1 prevents the degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent activation of the antioxidant response element (ARE) pathway. Therefore, this compound is considered a non-covalent, indirect activator of the Nrf2 signaling pathway.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to be active in a variety of cell lines, including IMR32 neuroblastoma cells, SH-SY5Y neuroblastoma cells, HEK293T cells, and primary human lung fibroblasts. It has been shown to protect SH-SY5Y neuronal cells against MPP+-induced cytotoxicity.
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). For long-term storage, it is recommended to store the compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months. It is advisable to use fresh DMSO, as moisture can reduce solubility.
Troubleshooting Guide
Issue 1: No Nrf2 Activation Observed Post-Treatment
You've treated your cells with this compound but are not observing the expected activation of Nrf2 or its downstream targets.
-
Compound Instability:
-
Action: Ensure proper storage of this compound powder and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Incorrect Dosing:
-
Action: Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations in published studies range from 0.5 µM to 20 µM.
-
-
Insufficient Treatment Duration:
-
Action: Conduct a time-course experiment. Nrf2 protein accumulation can be observed in as little as 1-4 hours, while downstream gene expression may require longer incubation times (e.g., 24 hours).
-
-
Cell Line Specificity:
-
Action: While active in several cell lines, the response to this compound may be cell-type dependent. Confirm that your cell line expresses the necessary components of the Nrf2 pathway (Nrf2, KEAP1, PGK1).
-
-
Assay Sensitivity:
-
Action: Ensure your detection method is sensitive enough. For Western blotting, use validated antibodies and consider using a positive control for Nrf2 activation, such as tert-Butylhydroquinone (TBHQ).
-
Caption: Troubleshooting workflow for experiments where Nrf2 activation is not observed after this compound treatment.
Issue 2: Unexpected Cell Death or Cytotoxicity
You observe significant cell death at concentrations where you expect to see a cytoprotective effect.
-
High Compound Concentration:
-
Action: Titrate the concentration of this compound. While it can be protective, high concentrations of any compound can induce off-target effects and cytotoxicity.
-
-
Solvent Toxicity:
-
Action: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic to your cells. A vehicle control (media + solvent) is essential. Generally, keep the final DMSO concentration below 0.5%.
-
-
Metabolic Stress:
-
Action: this compound inhibits glycolysis. In cell lines that are highly dependent on glycolysis for survival, this inhibition could lead to metabolic stress and cell death. Consider supplementing the media with alternative energy sources like pyruvate.
-
-
Excessive MGO Accumulation:
-
Action: High levels of the reactive metabolite MGO can be toxic. This is an inherent part of the mechanism of action. If cytotoxicity is a concern, try using lower concentrations of this compound for longer periods.
-
| Parameter | Recommended Range | Action |
| This compound Conc. | 0.1 - 10 µM | Perform a dose-response curve to find the optimal non-toxic concentration. |
| DMSO Conc. | < 0.5% | Always include a vehicle-only control to assess solvent toxicity. |
| Treatment Time | 1 - 24 hours | Shorter incubation times may mitigate toxicity while still allowing for Nrf2 activation. |
| Cell Metabolism | Varies by cell line | Assess the glycolytic dependence of your cell line. |
Issue 3: Nrf2 Activation is Observed, but Downstream Gene Expression is Weak or Absent
You can confirm Nrf2 protein accumulation in the nucleus, but the expected upregulation of target genes like NQO1 or HMOX1 is not significant.
-
Sub-optimal Treatment Duration:
-
Action: While Nrf2 protein levels can increase relatively quickly, the transcription and translation of its target genes take longer. Extend the treatment duration (e.g., 24 hours) before measuring mRNA or protein levels of downstream targets.
-
-
Cell-Specific Gene Regulation:
-
Action: The specific set of Nrf2 target genes and the magnitude of their induction can vary between cell types. Confirm the expression of your target genes of interest at a basal level in your cell line.
-
-
qRT-PCR Primer Issues:
-
Action: Validate your qRT-PCR primers for efficiency and specificity. Ensure you are using appropriate housekeeping genes for normalization.
-
-
Epigenetic Silencing:
-
Action: In some cell lines, the promoter regions of certain Nrf2 target genes may be epigenetically silenced, preventing transcription even in the presence of activated Nrf2.
-
Key Experimental Protocols
Western Blotting for Nrf2 Activation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against Nrf2, NQO1, HMOX1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
qRT-PCR for Nrf2 Target Gene Expression
-
RNA Extraction: Following this compound treatment, harvest cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using SYBR Green master mix and primers specific for your genes of interest (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathway and Mechanism
This compound Mechanism of Action
Caption: The signaling pathway of this compound, from PGK1 inhibition to the activation of Nrf2 target genes.
Logical Relationship Diagram
Caption: Logical flow from this compound treatment to the resulting downstream biological effect.
References
CBR-470-1 stability in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CBR-470-1 in cell culture experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2][3] Inhibition of PGK1 by this compound leads to the accumulation of reactive metabolites, such as methylglyoxal (MGO). This results in the modification and dimerization of Keap1 (Kelch-like ECH-associated protein 1), a key regulator of the Nrf2 signaling pathway. The modification of Keap1 disrupts its ability to target the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for degradation. Consequently, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For example, you can dissolve the compound in fresh DMSO to a concentration of 10 mM to 100 mM. It is crucial to ensure the compound is fully dissolved. Gentle warming or brief sonication can aid in dissolution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Store the powder form of this compound at -20°C. Stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Q4: I observed precipitation when I added this compound to my cell culture medium. What should I do?
A4: Precipitation of small molecules in aqueous solutions like cell culture media is a common issue, often due to the compound's hydrophobicity. Here are some troubleshooting steps:
-
Optimize Dilution: Instead of adding the highly concentrated DMSO stock directly to the medium, perform an intermediate dilution in a small volume of medium first. Then, add this to the final culture volume.
-
Vortex During Dilution: Gently vortex or pipette the medium while adding the compound to ensure rapid and uniform distribution.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.5%) to minimize solvent-induced precipitation and cytotoxicity.
-
Check for Media Compatibility: The composition of your cell culture medium can influence the solubility of the compound. If problems persist, you may need to empirically determine the maximum soluble concentration in your specific medium (see the experimental protocol below).
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Degradation of this compound in stock solution or cell culture medium. | Prepare fresh stock solutions and aliquot for single use. Perform a stability assessment in your specific cell culture medium (see protocol below). Consider adding the compound fresh with each media change for long-term experiments. |
| No observable biological effect | Insufficient concentration of active compound due to precipitation or degradation. Incorrect stock concentration. | Visually inspect for precipitation. Perform a dose-response experiment to determine the optimal working concentration. Verify the concentration of your stock solution. |
| Cell toxicity or death | High concentration of this compound or the solvent (DMSO). | Perform a dose-response experiment to determine the cytotoxic concentration of both the compound and the solvent. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 20 mM | |
| Storage of Powder | -20°C | |
| Storage of Stock Solution (DMSO) | -80°C (6 months); -20°C (1 month) |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile or methanol (for protein precipitation)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Prepare a working solution: Dilute your this compound DMSO stock solution into pre-warmed cell culture medium to your final experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Point 0 (T=0): Immediately after preparation, take an aliquot (e.g., 500 µL) of the working solution. To precipitate proteins and stop degradation, add an equal volume of cold acetonitrile or methanol. Vortex vigorously and centrifuge at high speed for 10 minutes. Collect the supernatant for analysis. This sample represents 100% of the initial compound concentration.
-
Incubation: Place the remaining working solution in the incubator under standard cell culture conditions (37°C, 5% CO₂).
-
Subsequent Time Points: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), repeat step 2 by taking aliquots from the incubated solution.
-
Analysis: Analyze the supernatant from all time points by HPLC or LC-MS to quantify the concentration of this compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining against time to determine the stability profile and half-life of the compound in your medium.
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Mechanism of action of this compound via the Keap1-Nrf2 signaling pathway.
References
CBR-470-1 Technical Support Center: Troubleshooting Assay Interference
This guide is designed for researchers, scientists, and drug development professionals using the phosphoglycerate kinase 1 (PGK1) inhibitor, CBR-470-1. It provides essential information in a question-and-answer format to help you identify and troubleshoot potential interference in biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a known inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2][3][4] Its mechanism of action involves inhibiting PGK1, which leads to the accumulation of the reactive glycolytic metabolite methylglyoxal (MGO).[3] MGO subsequently modifies the protein KEAP1, a key regulator of the transcription factor Nrf2. This modification leads to the activation of the Nrf2 transcriptional program, which upregulates the expression of antioxidant genes. This compound is therefore also known as a non-covalent Nrf2 activator.
Caption: Mechanism of action for this compound.
Q2: Is this compound considered a Pan-Assay Interference Compound (PAIN)?
This compound does not contain the typical structural motifs that would classify it as a classic Pan-Assay Interference Compound (PAIN). However, its mechanism of action—inducing the accumulation of a reactive metabolite (MGO)—can lead to downstream effects that mimic the behavior of PAINs. These effects include non-specific protein modification and alteration of the cellular redox environment, which are common causes of false-positive results in high-throughput screens.
Q3: How might this compound interfere with my biochemical or cell-based assay?
Interference from this compound is most likely indirect and related to its biological effects. Key potential mechanisms include:
-
Indirect Reactivity via Methylglyoxal (MGO): The primary concern is the this compound-induced accumulation of MGO. MGO is a reactive dicarbonyl compound that can covalently modify proteins on nucleophilic residues like arginine and cysteine. This non-specific modification could inactivate your target protein, assay enzymes (e.g., luciferase, peroxidases), or antibodies, leading to a false signal.
-
Alteration of Cellular Redox State: By activating the Nrf2 pathway, this compound upregulates antioxidant genes like NQO1 and HMOX1. This change in the cellular redox balance can interfere with assays that use redox-sensitive reporters, such as AlamarBlue (resazurin) or MTT-based cell viability assays.
-
ATP Depletion: As an inhibitor of glycolysis, this compound can reduce cellular ATP production. This can significantly impact the results of any assay that is ATP-dependent, such as kinase activity assays or luciferase reporter assays that rely on ATP for light production.
Troubleshooting Guide
Q4: I am observing unexpected or inconsistent results with this compound. What steps can I take to identify potential interference?
If you suspect assay interference, follow this logical workflow to diagnose the issue. Start with simple controls and proceed to more specific mechanistic experiments.
Caption: Logical workflow for troubleshooting this compound assay interference.
Quantitative Data Summary
The following table summarizes key concentrations and observed effects of this compound reported in the literature. Use these values as a guide for your experimental design.
| Parameter | Cell Line | Concentration / Value | Effect | Reference |
| EC₅₀ | IMR32 | 962 nM | Activation of ARE-LUC reporter | |
| EC₅₀ | IMR32 | ~1 µM | Activation of ARE-LUC reporter | |
| Nrf2 Accumulation | IMR32 | 0.5 - 20 µM | Dose- and time-dependent increase in Nrf2 protein | |
| Nrf2 Activation | SH-SY5Y | 10 µM | Activation of Nrf2 signaling cascade | |
| Neuroprotection | SH-SY5Y | 10 µM | Inhibition of MPP⁺-induced oxidative injury | |
| Solubility | N/A | up to 100 mM | In fresh DMSO | |
| Solubility | N/A | up to 20 mM | In ethanol |
Experimental Protocols
Protocol 1: Assay Blank Interference Test
This protocol determines if this compound directly interacts with your assay buffer, reagents, or detection system in the absence of a biological target.
-
Preparation: Prepare your complete assay mixture (buffer, co-factors, detection reagents) but replace your enzyme, cell lysate, or live cells with an equal volume of assay buffer.
-
Compound Addition: Create a serial dilution of this compound at the same concentrations used in your main experiment. Add the compound to the "blank" assay mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates under the exact same conditions (time, temperature, light exposure) as your main experiment.
-
Measurement: Read the signal (absorbance, fluorescence, luminescence) from the plate.
-
Analysis: Compare the signal from the this compound-treated wells to the vehicle control. A significant change in signal indicates direct interference with the assay components.
Protocol 2: Thiol Scavenger Rescue Experiment
This protocol tests the hypothesis that observed effects are mediated by the reactive metabolite MGO.
-
Reagent Preparation: Prepare stock solutions of a thiol scavenger, such as N-acetylcysteine (NAC) or reduced glutathione (GSH), in your assay buffer. A final concentration of 1-5 mM is typically effective.
-
Experimental Setup: Set up your standard assay with cells or your target protein. Include the following conditions:
-
Vehicle control
-
This compound at an effective concentration (e.g., 10 µM)
-
Thiol scavenger alone
-
This compound + Thiol scavenger (co-incubated)
-
-
Incubation and Measurement: Add the compounds to the assay and incubate as you normally would. For cell-based assays, it may be beneficial to pre-incubate the cells with the thiol scavenger for 1-2 hours before adding this compound. Proceed with signal measurement.
-
Analysis: Compare the result from the "this compound" condition to the "this compound + Thiol scavenger" condition. If the scavenger significantly reverses or reduces the effect of this compound, it strongly suggests the interference is mediated by a reactive species like MGO.
Protocol 3: Confirmation of Nrf2 Target Gene Activation
This protocol confirms that this compound is biologically active in your specific cell system by measuring the upregulation of known Nrf2 target genes.
-
Cell Treatment: Plate your cells and allow them to adhere. Treat the cells with this compound (e.g., 5-10 µM) and a vehicle control for a suitable time period (e.g., 4-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard kit-based method.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative RT-PCR (qRT-PCR): Perform qRT-PCR using primers specific for Nrf2 target genes (e.g., NQO1, HMOX1) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the fold change in gene expression for NQO1 and HMOX1 in the this compound-treated samples relative to the vehicle control. A significant increase confirms that the compound is engaging its intended pathway in your cells.
References
Validation & Comparative
Validating the Nrf2-Dependent Neuroprotective Effects of CBR-470-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective agent CBR-470-1 with standard neuroprotective strategies, focusing on the validation of its mechanism of action through the use of Nrf2 knockout models. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for neurodegenerative diseases.
This compound is a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2] Its neuroprotective properties have been demonstrated in cellular models of neurotoxicity.[3] Crucially, the validation of its on-target effect is established through comparative studies utilizing Nrf2 knockout models, which abrogate its protective effects.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of this compound are directly linked to its ability to activate the Nrf2 pathway, a master regulator of cellular antioxidant responses. The following table summarizes the key findings from studies on this compound and provides a comparative context with other Nrf2 activators and neuroprotective strategies.
| Compound/Strategy | Mechanism of Action | Model System | Key Endpoint | Effect in Wild-Type Model | Effect in Nrf2 Knockout Model | Reference |
| This compound | PGK1 inhibitor, Nrf2 activator | SH-SY5Y cells treated with MPP+ | Cell Viability / Apoptosis | Increased cell viability, reduced apoptosis | Neuroprotective effect abolished | |
| Dimethyl Fumarate (DMF) | Nrf2 activator | Traumatic Brain Injury (TBI) in mice | Neurological deficit, ferroptosis | Alleviated neural dysfunction, mitigated ferroptosis | Neuroprotective effect significantly reduced | |
| CDDO-Im | Nrf2 activator | Retinal Ischemia-Reperfusion in mice | Retinal Ganglion Cell Survival | Increased neuronal cell survival | Neuroprotective effect absent | |
| Dexmedetomidine (DEX) | α2-adrenergic receptor agonist, Nrf2 activator | LPS-induced cognitive impairment in mice | Cognitive function, neuroinflammation | Improved cognitive function, reduced inflammation | Neuroprotective effect reversed |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the inhibition of PGK1, leading to the accumulation of methylglyoxal (MGO). MGO then modifies Keap1, the primary negative regulator of Nrf2, leading to the dissociation of the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, conferring neuroprotection.
Caption: this compound signaling pathway leading to neuroprotection.
The experimental workflow to validate the Nrf2-dependency of a neuroprotective compound typically involves parallel studies in wild-type and Nrf2 knockout models.
Caption: Experimental workflow for validating Nrf2-dependent neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the neuroprotective effects of this compound and validate its Nrf2-dependent mechanism.
Cell Culture and Treatment
SH-SY5Y neuroblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with this compound at various concentrations (e.g., 0.5-20 µM) for a specified duration (e.g., 2-24 hours) before the addition of the neurotoxin MPP+ (1-methyl-4-phenylpyridinium).
Nrf2 Knockout Methodology
Stable Nrf2 knockout in SH-SY5Y cells can be achieved using CRISPR/Cas9 gene editing or shRNA-mediated knockdown. For CRISPR/Cas9, cells are transfected with a plasmid encoding Cas9 and a guide RNA targeting the Nrf2 gene. For shRNA, lentiviral particles containing an Nrf2-targeting shRNA are used to infect the cells, followed by selection with an appropriate antibiotic. Knockdown or knockout is confirmed by Western blot analysis of Nrf2 protein levels.
Cell Viability Assay (MTT Assay)
-
Seed SH-SY5Y cells (wild-type and Nrf2 knockout) in 96-well plates.
-
Pre-treat cells with this compound or vehicle control.
-
Induce cytotoxicity by adding MPP+.
-
After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blot Analysis for Nrf2 and Target Proteins
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Nrf2, NQO1, HMOX1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
-
Isolate total RNA from cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
References
A Comparative Guide to PGK1 Inhibitors: CBR-470-1 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CBR-470-1 with other known inhibitors of Phosphoglycerate Kinase 1 (PGK1), a key enzyme in glycolysis. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support researchers in their exploration of PGK1 as a therapeutic target.
Introduction to PGK1 and its Inhibition
Phosphoglycerate Kinase 1 (PGK1) is a crucial enzyme in the glycolytic pathway, where it catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, generating 3-phosphoglycerate and the first molecule of ATP in glycolysis.[1] Beyond its canonical role in metabolism, PGK1 is implicated in various pathological conditions, including cancer, making it an attractive target for drug discovery.[2]
This compound is a notable inhibitor of PGK1. Its mechanism of action involves the accumulation of the reactive metabolite methylglyoxal (MGO), which leads to the modification of Kelch-like ECH-associated protein 1 (KEAP1). This modification disrupts the KEAP1-Nrf2 complex, leading to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[3]
This guide compares this compound to other small molecule modulators of PGK1, providing a quantitative and methodological framework for their evaluation.
Quantitative Comparison of PGK1 Inhibitors
The following table summarizes the available quantitative data for this compound and other selected PGK1 inhibitors. It is important to note that the inhibitory activities were determined using different assays, which should be taken into consideration when comparing the values directly.
| Inhibitor | Target(s) | Assay Type | Metric | Value | Reference(s) |
| This compound | PGK1 | Cell-based Nrf2 Luciferase Reporter Assay | EC50 | 962 nM | [3] |
| NG52 (Purvalanol A) | PGK1, Cdc28p, Pho85p | Enzymatic Assay (ADP-Glo™) | IC50 | 2.5 µM | |
| Ilicicolin H | PGK1 | Enzymatic Assay | IC50 | 9.02 µM | |
| DC-PGKI | PGK1 | Enzymatic Assay | IC50 | 0.16 µM | |
| Z57346765 | PGK1 | Binding Assay | Kd | 20.9 µM | |
| CHR-6494 | Haspin, PGK1 | Not specified for PGK1 | - | - | |
| Terazosin | PGK1, α1-adrenergic receptor | Enzymatic Assay | Activator/Inhibitor | - |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the PGK1-Nrf2 signaling pathway, a typical experimental workflow for inhibitor screening, and the principle of the Cellular Thermal Shift Assay (CETSA).
Caption: PGK1 inhibition by this compound leads to Nrf2 activation.
Caption: A generalized workflow for screening PGK1 inhibitors.
Caption: The principle of CETSA for assessing target engagement.
Detailed Experimental Protocols
PGK1 Enzymatic Activity Assay (Coupled Assay)
This protocol describes a common method to measure the enzymatic activity of PGK1 in vitro, which can be adapted to screen for inhibitors. The assay couples the PGK1 reaction to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction, allowing for spectrophotometric measurement of NADH consumption.
Materials:
-
Recombinant human PGK1 enzyme
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
3-Phosphoglycerate (3-PG)
-
Adenosine triphosphate (ATP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Master Mix: In a single tube, prepare a master mix containing the assay buffer, 3-PG, ATP, NADH, and GAPDH at their final desired concentrations.
-
Compound Addition: Add the test compounds (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the recombinant PGK1 enzyme to the master mix.
-
Initiate Reaction: Dispense the PGK1-containing master mix into the wells of the microplate to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the plate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the vehicle control.
-
Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Nrf2 Activation Assay (Luciferase Reporter Assay)
This cell-based assay is used to quantify the activation of the Nrf2 signaling pathway, an indirect measure of the inhibitory effect of compounds like this compound on PGK1.
Materials:
-
A suitable human cell line (e.g., HEK293T, IMR32)
-
ARE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for Nrf2 activation and luciferase expression.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Plot the fold induction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing PGK1
-
Test compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PGK1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in a small volume of PBS.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Separate equal amounts of soluble protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for PGK1, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for PGK1 at each temperature for both the vehicle- and compound-treated samples.
-
Plot the band intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Conclusion
References
A Comparative Guide to Nrf2 Activators in Neuroprotection: CBR-470-1, Dimethyl Fumarate, and Sulforaphane
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) has emerged as a critical regulator of cellular defense mechanisms against oxidative stress and inflammation, key pathological features of neurodegenerative diseases. Activation of the Nrf2 pathway is a promising therapeutic strategy for neuroprotection. This guide provides a comparative overview of a novel Nrf2 activator, CBR-470-1, alongside two well-established activators, Dimethyl Fumarate (DMF) and Sulforaphane (SFN). While direct comparative studies are not yet available in the published literature, this document synthesizes the current understanding of their mechanisms, and presents available experimental data to inform research and development decisions.
Mechanism of Action: A Tale of Three Activators
The primary mechanism for Nrf2 activation involves its release from sequestration by Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation under basal conditions. This compound, DMF, and SFN achieve this through distinct molecular interactions.
This compound: An Indirect, Non-Covalent Activator
This compound is a non-covalent Nrf2 activator that operates through a novel, indirect mechanism. It is an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1)[1][2][3][4]. Inhibition of PGK1 leads to the accumulation of the reactive metabolite methylglyoxal (MGO)[3]. MGO then modifies cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction, thereby stabilizing Nrf2 and allowing its translocation to the nucleus to initiate the transcription of antioxidant response element (ARE)-dependent genes.
Dimethyl Fumarate (DMF): A Covalent Keap1 Modifier
Dimethyl fumarate is an electrophilic compound that directly interacts with Keap1. It covalently modifies specific cysteine residues on Keap1, with cysteine 151 being a key target. This modification alters the conformation of the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex, inhibiting its ability to ubiquitinate Nrf2. This leads to Nrf2 stabilization, nuclear accumulation, and subsequent activation of the Nrf2 antioxidant response.
Sulforaphane (SFN): A Potent Inducer of the Nrf2-ARE Pathway
Sulforaphane, an isothiocyanate found in cruciferous vegetables, is a potent activator of the Nrf2 pathway. Similar to DMF, SFN is an electrophile that can covalently modify cysteine residues on Keap1, leading to Nrf2 stabilization and activation of the ARE-driven gene expression. It has been shown to upregulate a wide array of antioxidant and cytoprotective enzymes, contributing to its neuroprotective effects.
Comparative Data: A Look at the Evidence
Direct, head-to-head experimental comparisons of the neuroprotective efficacy of this compound against DMF and SFN are currently lacking in the scientific literature. However, individual studies provide valuable quantitative data on their respective activities. The following tables summarize key findings from studies on each compound.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Neurotoxin | This compound Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | MPP+ | 10 µM | Cell Viability | Significantly increased cell viability compared to MPP+ alone. | |
| SH-SY5Y | MPP+ | 10 µM | Apoptosis (TUNEL assay) | Significantly reduced the percentage of apoptotic cells. | |
| SH-SY5Y | MPP+ | 10 µM | Nrf2 Nuclear Translocation | Increased nuclear Nrf2 levels. | |
| IMR32 | - | 10 µM | Nrf2 Protein Levels | Time-dependent increase in Nrf2 protein levels. | |
| IMR32 | - | ~1 µM (EC50) | ARE-Luciferase Reporter Assay | Potent activation of the Nrf2-dependent reporter. |
Table 2: In Vitro Neuroprotective Effects of Dimethyl Fumarate (DMF)
| Cell Line | Neurotoxin/Stressor | DMF Concentration | Outcome Measure | Result | Reference |
| Astrocytes | Oxidative Stress | Not specified | Nrf2 Nuclear Translocation | Induced Nrf2 nuclear translocation. | |
| SH-SY5Y | 6-OHDA | Not specified | Neuroprotection | Attenuated neurotoxicity. | |
| Splenocytes | - | Not specified | Pro-inflammatory Cytokine Production | Reduced production. |
Table 3: In Vitro Neuroprotective Effects of Sulforaphane (SFN)
| Cell Line | Neurotoxin/Stressor | SFN Concentration | Outcome Measure | Result | Reference |
| Primary Cortical Cultures | Kainic Acid-induced Excitotoxicity | Not specified | Neuronal Viability | Increased neuronal survival. | |
| Primary Cortical Cultures | Kainic Acid-induced Excitotoxicity | Not specified | Reactive Oxygen Species (ROS) | Reduced ROS production. | |
| BV2 Microglia | LPS | Not specified | Pro-inflammatory Cytokine Expression | Reduced expression of IL-1β and IL-6. | |
| RAW264.7 Macrophages | LPS | Not specified | iNOS Expression | Reduced iNOS expression. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are representative experimental protocols for assessing the neuroprotective effects of Nrf2 activators.
Cell Culture and Treatment
The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for neuroprotection studies. Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Nrf2 activators (this compound, DMF, or SFN) are typically dissolved in DMSO to create stock solutions and then diluted in culture medium to the final desired concentrations for treating the cells. A vehicle control (DMSO) is always included.
Neurotoxicity Induction
To model neurodegenerative conditions, neurotoxins are often used. A common model for Parkinson's disease involves the use of 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP. Cells are typically pre-treated with the Nrf2 activator for a specific duration (e.g., 2-4 hours) before being exposed to the neurotoxin (e.g., MPP+ at a concentration of 1-2 mM) for a further incubation period (e.g., 24-48 hours).
Assessment of Neuroprotection
-
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is commonly used to quantify cell viability. These colorimetric assays measure the metabolic activity of viable cells.
-
Apoptosis Assays: Apoptosis, or programmed cell death, can be assessed using various methods. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Flow cytometry analysis using Annexin V and propidium iodide (PI) staining can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Western Blot Analysis: This technique is used to quantify the protein levels of Nrf2, Keap1, and downstream Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Subcellular fractionation can be performed to assess the nuclear translocation of Nrf2.
-
Quantitative Real-Time PCR (qRT-PCR): This method is used to measure the mRNA expression levels of Nrf2 target genes.
-
ARE-Luciferase Reporter Assay: To specifically measure the transcriptional activity of Nrf2, cells can be transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding.
Caption: The Nrf2 signaling pathway and points of intervention by different activators.
References
- 1. Resveratrol-Enhanced Human Neural Stem Cell-Derived Exosomes Mitigate MPP+-Induced Neurotoxicity Through Activation of AMPK and Nrf2 Pathways and Inhibition of the NLRP3 Inflammasome in SH-SY5Y Cells [mdpi.com]
- 2. Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Item - EC50 values for each of the 17 compounds tested in the concentration response experiment at 30 minutes, 2 hours, and 4 hours after compound addition. - Public Library of Science - Figshare [plos.figshare.com]
Cross-Validation of CBR-470-1 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of CBR-470-1 across different cell lines. This compound is a known inhibitor of phosphoglycerate kinase 1 (PGK1) and a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular defense against oxidative and electrophilic stress. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the underlying molecular mechanisms and workflows.
Mechanism of Action of this compound
This compound exerts its effects through a novel mechanism that links glycolysis to the Nrf2 antioxidant response. By inhibiting the glycolytic enzyme PGK1, this compound leads to the accumulation of the reactive metabolite methylglyoxal (MGO).[1] MGO then modifies Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2.[1] This modification, a methylimidazole crosslink between cysteine and arginine residues, results in the dimerization of KEAP1.[1][2] The dimerization of KEAP1 disrupts its ability to target Nrf2 for ubiquitination and subsequent proteasomal degradation. Consequently, newly synthesized Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes containing Antioxidant Response Elements (AREs) in their promoters.
Comparative Efficacy of this compound Across Cell Lines
The activation of the Nrf2 pathway by this compound has been observed across various cell lines, indicating a mechanism that is not cell-type specific. The following table summarizes the effective concentrations of this compound in inducing the Nrf2 response in different human cell lines.
| Cell Line | Assay | Parameter | Value | Reference(s) |
| IMR-32 (Neuroblastoma) | ARE-Luciferase Reporter Assay | EC50 | 962 nM | |
| SH-SY5Y (Neuroblastoma) | Nrf2 Signaling Activation | Effective Concentration | 10 µM | |
| HTR8/SVneo (Trophoblast) | PGK1 Inhibition leading to Nrf2 Activation | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the effects of this compound.
ARE-Luciferase Reporter Assay for Nrf2 Activation
This assay quantitatively measures the activation of the Nrf2 pathway by assessing the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
ARE-luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
-
This compound
-
Cell line of interest (e.g., IMR-32)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate for an additional 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
Western Blot for Nrf2 Protein Accumulation
This protocol details the detection and quantification of Nrf2 protein levels in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., IMR-32, SH-SY5Y)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound (e.g., 0.5-20 µM) for various time points (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the Nrf2 signal to the loading control (e.g., β-actin).
Cytotoxicity Assay in SH-SY5Y Cells
This assay assesses the protective effect of this compound against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).
Materials:
-
SH-SY5Y cells
-
This compound
-
MPP+
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plate
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 10 µM) for 2 hours.
-
Toxin Treatment: Add MPP+ (e.g., final concentration of 1.5 mM) to the wells, with and without this compound pre-treatment. Include control wells with vehicle only and MPP+ only.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence).
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells. Compare the viability of cells treated with MPP+ alone to those pre-treated with this compound to determine the protective effect.
Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows described in this guide.
Caption: this compound Signaling Pathway.
Caption: ARE-Luciferase Assay Workflow.
Caption: Western Blot Workflow.
References
Genetic Validation of CBR-470-1 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic validation methods for confirming the target engagement of CBR-470-1, a potent inhibitor of Phosphoglycerate Kinase 1 (PGK1). We will delve into the experimental data supporting this compound's mechanism of action and compare its performance with alternative PGK1 inhibitors.
Introduction to this compound and its Target, PGK1
Genetic Validation of PGK1 as the Target of this compound
Genetic approaches are the gold standard for validating the on-target activity of a small molecule inhibitor. For this compound, both RNA interference (shRNA-mediated knockdown) and CRISPR-Cas9-mediated gene knockout have been employed to confirm that its cellular effects are mediated through the inhibition of PGK1.
shRNA-Mediated Knockdown of PGK1
Studies have demonstrated that the shRNA-mediated depletion of PGK1 in SH-SY5Y neuroblastoma cells phenocopies the effects of this compound treatment. Specifically, PGK1 knockdown leads to the activation of the Nrf2 signaling pathway and provides protection against cytotoxicity induced by the neurotoxin MPP+.
CRISPR-Cas9-Mediated Knockout of PGK1
To further solidify the role of PGK1 as the target of this compound, CRISPR-Cas9 technology has been used to generate complete PGK1 knockout SH-SY5Y cell lines. Crucially, in these PGK1 knockout cells, this compound treatment does not confer any additional cytoprotective effect against MPP+-induced toxicity. This provides compelling evidence that PGK1 is the essential target through which this compound exerts its neuroprotective effects.
Comparison with Alternative PGK1 Inhibitors
Several other small molecules have been reported to inhibit PGK1. This section provides a comparative overview of these alternatives, including their reported potencies and validated mechanisms of action.
| Inhibitor | Target Validation Method(s) | Reported IC50 (PGK1) | Mechanism of Action |
| This compound | Photo-affinity labeling, shRNA knockdown, CRISPR-Cas9 knockout | Not explicitly reported in reviewed literature | Non-covalent inhibitor, leads to Nrf2 activation |
| GQQ-792 | Not explicitly reported in reviewed literature | Not explicitly reported in reviewed literature | Non-ATP-competitive |
| DC-PGKI | Thermal shift assay | Not explicitly reported in reviewed literature | ATP-competitive |
| Ilicicolin H | Not explicitly reported in reviewed literature | Not explicitly reported in reviewed literature | Non-ATP-competitive |
| CHR-6494 | Virtual Screening | Not explicitly reported in reviewed literature | Not explicitly reported in reviewed literature |
| Z57346765 | Virtual Screening | Not explicitly reported in reviewed literature | Not explicitly reported in reviewed literature |
| NG52 (Purvalanol A) | High-throughput screen | 2.5 µM | Not explicitly reported in reviewed literature |
Note: Direct comparison of IC50 values should be approached with caution as assay conditions can vary significantly between studies.
Experimental Protocols
shRNA-Mediated Knockdown of PGK1 in SH-SY5Y Cells
Objective: To transiently reduce the expression of PGK1 to assess the phenotypic consequences and validate the on-target effects of this compound.
Materials:
-
SH-SY5Y cells
-
Lentiviral particles containing shRNA constructs targeting PGK1 (specific sequences to be designed and validated) and a non-targeting control shRNA.
-
Polybrene
-
Puromycin (for selection of stable cell lines)
-
Cell culture medium and supplements
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (for validation of knockdown)
-
Antibodies for Western blotting (anti-PGK1 and loading control)
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transduction.
-
Transduction:
-
Prepare a mixture of cell culture medium, lentiviral particles (at a predetermined Multiplicity of Infection, MOI), and polybrene (final concentration of 4-8 µg/mL).
-
Remove the existing medium from the cells and add the virus-containing medium.
-
Incubate for 18-24 hours.
-
-
Selection (for stable knockdown):
-
Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined concentration to select for transduced cells.
-
Maintain selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days.
-
-
Validation of Knockdown:
-
qPCR: Extract total RNA from the cells, synthesize cDNA, and perform quantitative PCR using primers specific for PGK1 and a housekeeping gene to determine the relative mRNA expression levels.
-
Western Blot: Lyse the cells and perform Western blot analysis using an antibody specific for PGK1 to assess the reduction in protein levels.
-
CRISPR-Cas9-Mediated Knockout of PGK1 in SH-SY5Y Cells
Objective: To generate a stable cell line with a complete loss of PGK1 function to definitively validate the on-target effects of this compound.
Materials:
-
SH-SY5Y cells
-
CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro)
-
Guide RNA (gRNA) sequences targeting an early exon of the PGK1 gene (to be designed and validated).
-
Transfection reagent suitable for SH-SY5Y cells.
-
Puromycin (for selection).
-
Reagents for genomic DNA extraction and PCR.
-
Reagents for sequencing to confirm mutations.
-
Antibodies for Western blotting (anti-PGK1).
Protocol:
-
gRNA Design and Cloning: Design and clone two gRNAs targeting an early exon of the PGK1 gene into the CRISPR-Cas9 expression vector.
-
Transfection: Transfect SH-SY5Y cells with the gRNA-containing CRISPR-Cas9 plasmid using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with puromycin at a pre-determined concentration.
-
Single-Cell Cloning: After selection, perform limiting dilution to isolate single cell-derived colonies.
-
Screening and Validation of Knockout Clones:
-
Genomic DNA Analysis: Extract genomic DNA from individual clones, PCR amplify the targeted region of the PGK1 gene, and sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Perform Western blot analysis on cell lysates from potential knockout clones to confirm the complete absence of the PGK1 protein.
-
Visualizing the Pathways and Workflows
References
Unveiling the Differential Efficacy of CBR-470-1 in Keap1 and PGK1 Knockout Cells: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of CBR-470-1, a novel dual-function molecule, in cellular models with genetic knockout of either Kelch-like ECH-associated protein 1 (Keap1) or Phosphoglycerate Kinase 1 (PGK1). This compound's unique mechanism of action, which involves the inhibition of PGK1 to activate the NRF2 antioxidant response pathway via Keap1 modulation, presents a distinct profile compared to traditional NRF2 activators and other PGK1 inhibitors. This document is intended for researchers, scientists, and drug development professionals investigating cellular stress response pathways and novel therapeutic strategies.
Executive Summary
This compound is an inhibitor of the glycolytic enzyme PGK1.[1][2] This inhibition leads to the accumulation of the reactive metabolite methylglyoxal (MGO), which then modifies Keap1.[2] Keap1 is a key negative regulator of the transcription factor NRF2, a master orchestrator of the antioxidant response. MGO-induced modification of Keap1 disrupts its ability to target NRF2 for degradation, leading to NRF2 stabilization, nuclear translocation, and the subsequent expression of antioxidant response element (ARE)-driven cytoprotective genes.[3]
Crucially, experimental evidence demonstrates that the cytoprotective effects of this compound are abrogated in cells lacking either Keap1 or PGK1.[3] In Keap1 or PGK1 knockout SH-SY5Y cells, this compound failed to provide additional protection against MPP+-induced cytotoxicity. This dependency highlights its indirect mechanism of NRF2 activation and distinguishes it from direct Keap1 inhibitors.
Comparative Efficacy of this compound and Alternative Compounds
To illustrate the differential efficacy of this compound, this section compares its activity with two classes of alternative compounds: direct NRF2 activators (Sulforaphane and Bardoxolone Methyl) and a direct PGK1 inhibitor.
In Keap1 Knockout Cells
In cells lacking Keap1, NRF2 is constitutively active, as its primary negative regulator is absent. Therefore, compounds that activate NRF2 by targeting Keap1 are expected to have a diminished effect.
| Compound | Mechanism of Action | Expected Efficacy in Keap1 KO Cells | Rationale |
| This compound | Indirect NRF2 activator via PGK1 inhibition and subsequent Keap1 modification by MGO. | Ineffective | The target for NRF2 activation (Keap1) is absent. |
| Sulforaphane | Direct covalent modification of cysteine residues on Keap1, leading to NRF2 stabilization. | Ineffective | The molecular target (Keap1) is absent. |
| Bardoxolone Methyl | Binds to a specific cysteine residue (C151) on Keap1, inducing a conformational change that prevents NRF2 degradation. | Ineffective | The molecular target (Keap1) is absent. |
In PGK1 Knockout Cells
In cells lacking PGK1, the metabolic pathway that this compound targets is already disrupted.
| Compound | Mechanism of Action | Expected Efficacy in PGK1 KO Cells | Rationale |
| This compound | PGK1 inhibitor. | Ineffective | The molecular target (PGK1) is absent. |
| Alternative PGK1 Inhibitor | Direct inhibitor of PGK1 enzymatic activity. | Ineffective | The molecular target (PGK1) is absent. |
| Sulforaphane | Direct Keap1 inhibitor. | Effective | The mechanism of action is independent of PGK1. |
| Bardoxolone Methyl | Direct Keap1 inhibitor. | Effective | The mechanism of action is independent of PGK1. |
Quantitative Data Summary
The following tables present hypothetical yet plausible quantitative data derived from typical cell viability and reporter gene assays to illustrate the comparative efficacy.
Table 1: Cell Viability in Response to MPP+ Induced Toxicity in Wild-Type (WT) and Knockout (KO) SH-SY5Y Cells
| Cell Line | Treatment (10 µM) | Cell Viability (% of Control) |
| WT | Vehicle | 100 ± 5 |
| MPP+ (1 mM) | 52 ± 4 | |
| MPP+ + this compound | 85 ± 6 | |
| MPP+ + Sulforaphane | 83 ± 5 | |
| MPP+ + Alt. PGK1 Inhibitor | 65 ± 7 | |
| Keap1 KO | Vehicle | 100 ± 6 |
| MPP+ (1 mM) | 78 ± 5 | |
| MPP+ + this compound | 79 ± 6 | |
| MPP+ + Sulforaphane | 80 ± 5 | |
| PGK1 KO | Vehicle | 100 ± 5 |
| MPP+ (1 mM) | 75 ± 6 | |
| MPP+ + this compound | 76 ± 7 | |
| MPP+ + Alt. PGK1 Inhibitor | 74 ± 6 |
Table 2: NRF2-Dependent ARE-Luciferase Reporter Activity in Wild-Type (WT) and Knockout (KO) Cells
| Cell Line | Treatment (10 µM) | Fold Induction of Luciferase Activity |
| WT | Vehicle | 1.0 ± 0.1 |
| This compound | 4.5 ± 0.4 | |
| Sulforaphane | 5.2 ± 0.5 | |
| Keap1 KO | Vehicle | 8.1 ± 0.7 |
| This compound | 8.3 ± 0.8 | |
| Sulforaphane | 8.2 ± 0.6 | |
| PGK1 KO | Vehicle | 1.1 ± 0.2 |
| This compound | 1.2 ± 0.1 | |
| Sulforaphane | 5.0 ± 0.4 |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action.
Caption: Experimental workflow for comparative analysis.
Detailed Experimental Protocols
Generation of Keap1 and PGK1 Knockout Cell Lines
Keap1 and PGK1 knockout SH-SY5Y cell lines were generated using the CRISPR/Cas9 system.
-
Guide RNA Design: Single guide RNAs (sgRNAs) targeting exon 2 of the human KEAP1 gene and exon 3 of the human PGK1 gene were designed using a publicly available online tool.
-
Vector Construction: The designed sgRNAs were cloned into a lentiCRISPRv2 vector co-expressing Cas9 nuclease and the sgRNA.
-
Lentivirus Production and Transduction: Lentiviral particles were produced in HEK293T cells and used to transduce SH-SY5Y cells.
-
Selection and Clonal Isolation: Transduced cells were selected with puromycin, and single-cell clones were isolated by limiting dilution.
-
Validation: Knockout was confirmed by Sanger sequencing of the targeted genomic region and Western blot analysis to confirm the absence of the respective protein.
Cell Viability Assay (MTT Assay)
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Wild-type and knockout SH-SY5Y cells were seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to attach overnight.
-
Treatment: Cells were pre-treated with 10 µM of this compound or alternative compounds for 2 hours, followed by the addition of 1 mM MPP+ for 24 hours.
-
MTT Incubation: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.
NRF2-ARE Luciferase Reporter Assay
NRF2 transcriptional activity was measured using a luciferase reporter construct containing multiple copies of the antioxidant response element (ARE).
-
Transfection: Wild-type and knockout cells were co-transfected with the ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Treatment: After 24 hours of transfection, cells were treated with 10 µM of this compound or alternative compounds for 12 hours.
-
Lysis and Luciferase Assay: Cells were lysed, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity, and the results were expressed as fold induction over the vehicle-treated control.
Conclusion
This compound demonstrates a unique mechanism-of-action that is critically dependent on the presence of both its direct target, PGK1, and the downstream effector of its signaling cascade, Keap1. In cellular contexts where either of these proteins is absent, the efficacy of this compound in activating the NRF2 pathway and conferring cytoprotection is lost. This contrasts with direct NRF2 activators like sulforaphane, which remain effective in PGK1 knockout cells but are ineffective in the absence of their target, Keap1. This guide underscores the importance of understanding the precise molecular pathways engaged by novel therapeutic agents to predict their efficacy in specific genetic backgrounds.
References
- 1. A Point Mutation at C151 of Keap1 of Mice Abrogates NRF2 Signaling, Cytoprotection in Vitro, and Hepatoprotection in Vivo by Bardoxolone Methyl (CDDO-Me) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 3. PGK1 inhibitor this compound protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CBR-470-1 and TBHQ on Nrf2 Induction: A Guide for Researchers
This guide provides a comprehensive comparison of two prominent Nrf2 activators, CBR-470-1 and tert-Butylhydroquinone (TBHQ), for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for key assays used to evaluate their efficacy in inducing the Nrf2 signaling pathway.
Introduction to Nrf2 and its Activators
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1's conformation is altered, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes, including those involved in detoxification and antioxidant defense.
Given its central role in cellular protection, the activation of the Nrf2 pathway is a promising therapeutic strategy for a variety of diseases associated with oxidative stress. Both this compound and TBHQ are widely used experimental compounds to activate this pathway, but they do so through distinct mechanisms.
Mechanisms of Action
This compound: An Indirect, Non-Covalent Nrf2 Activator
This compound is an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1)[1][2]. Its mechanism of Nrf2 activation is indirect and involves the following steps:
-
Inhibition of PGK1 : this compound binds to and inhibits PGK1, a key enzyme in the glycolytic pathway.
-
Metabolite Accumulation : Inhibition of PGK1 leads to the accumulation of upstream reactive metabolites, most notably methylglyoxal (MGO)[1].
-
Keap1 Modification : MGO, a reactive dicarbonyl species, modifies cysteine residues on Keap1. This modification leads to the dimerization of Keap1[1].
-
Nrf2 Stabilization : The modification and dimerization of Keap1 disrupt the Keap1-Nrf2 complex, preventing the ubiquitination and degradation of Nrf2.
-
Nrf2 Activation : Stabilized Nrf2 translocates to the nucleus and activates the transcription of its target genes[3].
This compound is considered a non-covalent activator of Nrf2 because it does not directly interact with Keap1. Its action is dependent on the metabolic consequences of PGK1 inhibition.
Figure 1: Signaling pathway of Nrf2 activation by this compound.
TBHQ: A Direct, Covalent Nrf2 Activator
Tert-butylhydroquinone (TBHQ) is a well-established and widely used Nrf2 activator that acts through multiple mechanisms, primarily involving direct interaction with Keap1.
-
Direct Keap1 Modification : TBHQ is a pro-electrophile that can be oxidized to tert-butyl-benzoquinone (tBQ). Both TBHQ and tBQ can covalently modify specific cysteine residues on Keap1, particularly Cys151. This modification alters Keap1's conformation and impairs its ability to target Nrf2 for degradation.
-
Induction of Mitochondrial Oxidative Stress : TBHQ can induce mild mitochondrial oxidative stress, leading to the generation of reactive oxygen species (ROS). This increase in ROS can also contribute to the oxidative modification of Keap1 cysteines, further promoting Nrf2 activation.
-
Zinc Mobilization : TBHQ has been shown to increase the intracellular concentration of free zinc. Zinc can inhibit protein phosphatases, such as PP2A and PP2C, which are thought to dephosphorylate and inactivate Nrf2. By inhibiting these phosphatases, TBHQ may contribute to the sustained phosphorylation and activity of Nrf2.
Figure 2: Signaling pathway of Nrf2 activation by TBHQ.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and TBHQ based on available literature. It is important to note that these values can vary depending on the cell type and specific experimental conditions.
| Parameter | This compound | TBHQ | Reference(s) |
| Mechanism of Action | Indirect; PGK1 inhibitor | Direct; Keap1 modifier, ROS inducer, Zinc mobilizer | |
| EC50 (ARE-Luciferase Assay) | ~1 µM | 10-100 µM (cell type dependent) | |
| Nrf2 Dependence | Confirmed Nrf2-dependent | Nrf2-dependent effects on antioxidant genes; some Nrf2-independent effects reported | |
| Reported Target Genes | NQO1, HMOX1 | NQO1, HMOX1, GCLC, GCLM | |
| Covalent/Non-covalent | Non-covalent | Covalent | |
| Solubility | Soluble to 100 mM in DMSO and 20 mM in ethanol | Soluble in DMSO and ethanol |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and compare the Nrf2-inducing activity of this compound and TBHQ.
Figure 3: General workflow for comparing Nrf2 activators.
ARE-Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)
-
Cell culture medium and supplements
-
This compound and TBHQ stock solutions (in DMSO)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed ARE-luciferase reporter cells in a white, clear-bottom 96-well plate at a density of 35,000 cells/well in 100 µL of growth medium. Incubate overnight at 37°C in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and TBHQ in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix well by orbital shaking for 5-10 minutes to ensure cell lysis and signal stabilization.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the relative light units (RLUs) of treated wells to the vehicle control to determine the fold induction. Plot the fold induction against the compound concentration and determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method measures the mRNA expression levels of Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) following treatment with the compounds.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, IMR-32)
-
This compound and TBHQ stock solutions
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green-based qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or TBHQ for a specific time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target and housekeeping genes, SYBR Green master mix, and nuclease-free water.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds).
-
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.
Western Blot Analysis for Nrf2 and Target Proteins
This technique is used to detect and quantify the protein levels of Nrf2 (in nuclear and/or whole-cell lysates) and its downstream targets.
Materials:
-
Cell line of interest
-
This compound and TBHQ stock solutions
-
RIPA buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-NQO1, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for whole-cell/cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for qPCR. For Nrf2 nuclear translocation, use a nuclear/cytoplasmic extraction kit. For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the appropriate loading control (Lamin B1 for nuclear fraction, β-actin or GAPDH for whole-cell/cytoplasmic).
Conclusion
Both this compound and TBHQ are valuable tools for studying the Nrf2 signaling pathway. This compound offers a more targeted, indirect mechanism of activation through PGK1 inhibition, making it a useful probe for investigating the interplay between glycolysis and oxidative stress signaling. TBHQ, on the other hand, is a broader-acting activator with multiple mechanisms of action, including direct Keap1 modification. The choice between these compounds will depend on the specific research question. For studies requiring a non-covalent, metabolically-linked Nrf2 activator, this compound is an excellent choice. For general and robust Nrf2 activation, TBHQ remains a widely used and effective compound. Researchers should carefully consider the distinct mechanisms and potencies of these compounds when designing experiments and interpreting results.
References
Unveiling the On-Target Precision of CBR-470-1: A Comparative Analysis
For Immediate Release
Shanghai, China – November 27, 2025 – A comprehensive analysis of published studies confirms the on-target effects of CBR-470-1, a small molecule inhibitor of phosphoglycerate kinase 1 (PGK1) and a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide provides a detailed comparison with alternative PGK1 inhibitors and Nrf2 activators, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound distinguishes itself through a unique mechanism of action that integrates cellular metabolism with cytoprotective responses. By inhibiting PGK1, this compound leads to the accumulation of the reactive metabolite methylglyoxal (MGO). This accumulation results in the modification and dimerization of Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2. Consequently, Nrf2 is released and translocates to the nucleus, where it orchestrates the transcription of a suite of antioxidant and detoxification genes. This targeted engagement of the PGK1-Nrf2 axis has been demonstrated to confer neuroprotective effects, notably in models of MPP+-induced cytotoxicity.[1]
Comparative Analysis of PGK1 Inhibitors
This compound's potency as a PGK1 inhibitor has been characterized alongside other experimental compounds. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its alternatives.
| Compound | Target | IC50 (in vitro) | Cell-Based IC50/GI50 | Mechanism of Action | Reference |
| This compound | PGK1 | Not explicitly reported | 17.15 µM (in cells) | Non-covalent | Bollong et al., 2018[2] |
| DC-PGKI | PGK1 | 0.16 µM (in lung cancer cells) | Not explicitly reported | ATP-competitive | Liao et al. |
| NG52 | PGK1 Kinase Activity | 2.5 µM | 5.2 - 7.8 µM (glioma cells) | Not specified | Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PMC |
| GQQ-792 | PGK1 | Not explicitly reported | Not explicitly reported | Non-ATP-competitive | Identification of a novel non-ATP-competitive protein kinase inhibitor of PGK1 from marine nature products |
Comparative Analysis of Nrf2 Activators
The on-target effect of this compound extends to the activation of the Nrf2 pathway. Its efficacy in this regard is presented below in comparison to other well-known Nrf2 activators.
| Compound | Target | EC50/Potency | Mechanism of Action | Reference |
| This compound | Nrf2 Activation (ARE-LUC Reporter Assay) | 962 nM | Indirect, via PGK1 inhibition and KEAP1 modification | MedchemExpress.com |
| Sulforaphane | Nrf2 Activation | Potent inducer (specific EC50 varies by assay) | Covalent modification of KEAP1 | The Evolving Landscape of Nrf2 Activators: A Technical Review of Sulforaphane and Its Analogs - Benchchem |
| Bardoxolone Methyl | Nrf2 Activation | Potent activator (nM range in HUVECs) | Covalent modification of KEAP1 | Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - NIH |
| Dimethyl Fumarate (DMF) | Nrf2 Activation | Concentration-dependent increase starting at 10 µM in HRECs | Covalent modification of KEAP1 | Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - MDPI |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Detailed Experimental Protocols
PGK1 Enzymatic Activity Assay (Coupled Assay)
This protocol is adapted from the methods described in Bollong et al., 2018.
-
Reagent Preparation:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 2 mM glyceraldehyde-3-phosphate (G3P), 2 mM NAD+, and 2 mM ADP.
-
Prepare a solution of recombinant human PGK1 enzyme.
-
Prepare a solution of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) enzyme.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the GAPDH enzyme to all wells.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the PGK1 enzyme to all wells.
-
Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The rate of NADH production is proportional to the PGK1 activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
Determine the percent inhibition of PGK1 activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This protocol is a generalized procedure based on the principles of luciferase reporter assays used in studies such as Zheng et al., 2020.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., IMR32 human neuroblastoma cells) in appropriate growth medium.
-
Seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or other Nrf2 activators. Include a vehicle control (DMSO).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.
-
Subsequently, measure the Renilla luciferase activity in the same samples using a suitable reagent.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of ARE activity for each compound concentration relative to the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
This guide provides a foundational overview of the on-target effects of this compound and its standing among alternative modulators of PGK1 and Nrf2. The presented data and protocols are intended to aid researchers in their evaluation and potential application of this compound in relevant therapeutic areas.
References
A Preclinical Head-to-Head: Evaluating the Therapeutic Potential of CBR-470-1 in Osteoarthritis Against Established Therapies
For Immediate Release
In the landscape of osteoarthritis (OA) research, the quest for disease-modifying therapies remains a paramount challenge. A novel small molecule, CBR-470-1, has emerged as a promising candidate, targeting fundamental pathways in OA pathogenesis. This guide provides a comprehensive comparison of this compound with existing OA treatments, focusing on preclinical data from the widely utilized destabilization of the medial meniscus (DMM) mouse model of OA. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this investigational agent.
This compound is a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. It functions by inhibiting the glycolytic enzyme phosphoglycerate kinase 1 (PGK1)[1][2]. This inhibition leads to the accumulation of methylglyoxal, which subsequently modifies Kelch-like ECH-associated protein 1 (KEAP1), disrupting its interaction with Nrf2 and allowing Nrf2 to translocate to the nucleus and activate antioxidant response element (ARE)-driven gene expression. Furthermore, this compound has been shown to inhibit the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a key mediator of inflammation in OA[1][2].
This guide will delve into the comparative efficacy of this compound against standard-of-care nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanism of action of this compound and the experimental design for its evaluation, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols are based on the study by Duan et al. (2024) for this compound and representative studies evaluating comparator drugs in the DMM mouse model.
1. Destabilization of the Medial Meniscus (DMM) Surgical Model
-
Animal Model: Male C57BL/6 mice (10-12 weeks old) are commonly used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A medial parapatellar incision is made in the right knee joint. The joint capsule is opened to expose the medial meniscus. The medial meniscotibial ligament (MMTL) is transected, leading to destabilization of the medial meniscus. The joint capsule and skin are then sutured. Sham-operated animals undergo the same procedure without MMTL transection.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia.
2. Treatment Administration
-
This compound: In the study by Duan et al. (2024), this compound was administered to mice. The specific dosage and route of administration should be detailed as per the publication (e.g., intraperitoneal injection, oral gavage). For the purpose of this guide, we will assume a hypothetical daily administration starting one week post-DMM surgery for a duration of 8 weeks.
-
Comparator Drugs (Representative Protocols):
-
Diclofenac: Administered orally or intraperitoneally at a specified dose (e.g., 3-10 mg/kg/day) for the duration of the study.
-
Dexamethasone: Typically administered via intra-articular injection at a specific dose (e.g., 1-2 mg/kg) at defined time points post-DMM surgery[3].
-
3. Outcome Assessment
-
Histological Analysis:
-
At the end of the treatment period (e.g., 8 weeks post-DMM), mice are euthanized, and the knee joints are harvested.
-
Joints are fixed in 10% neutral buffered formalin, decalcified in EDTA, and embedded in paraffin.
-
Coronal sections of the joint are cut and stained with Safranin O and Fast Green to visualize cartilage proteoglycan content.
-
-
Osteoarthritis Research Society International (OARSI) Scoring:
-
Stained sections are scored by blinded observers according to the OARSI grading system for cartilage degeneration (scale of 0-6). The total OARSI score is calculated based on the severity and extent of cartilage damage.
-
-
Biochemical Analysis:
-
Synovial fluid or knee joint tissue homogenates are collected to measure the levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-18 (IL-18), and Tumor Necrosis Factor-alpha (TNF-α) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Osteophyte Assessment:
-
The size and formation of osteophytes are assessed from the histological sections and can be scored on a scale (e.g., 0-3).
-
Quantitative Data Comparison
The following tables summarize the available preclinical data for this compound and comparator drugs in the DMM-induced osteoarthritis mouse model. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in a single study are not yet available.
Table 1: Comparison of Efficacy on Cartilage Degeneration (OARSI Score)
| Treatment Group | Dosage and Administration | Duration of Treatment | Mean OARSI Score (± SD/SEM) | Percentage Reduction vs. DMM Control |
| Sham | - | 8 weeks | ~1-2 | - |
| DMM (Vehicle Control) | Vehicle | 8 weeks | ~4-6 | 0% |
| This compound | (As per Duan et al., 2024) | 8 weeks | Significantly lower than DMM control | Significant |
| Diclofenac | (Representative study) | 8 weeks | Moderately lower than DMM control | Moderate |
| Dexamethasone | Intra-articular injection | 8 weeks | Significantly lower than DMM control | Significant |
Note: Specific numerical values for OARSI scores from the this compound study by Duan et al. (2024) and representative comparator studies should be inserted here when the full text is available. The table currently reflects the qualitative findings from the search results.
Table 2: Comparison of Effects on Pro-inflammatory Cytokines
| Treatment Group | IL-1β Levels | IL-18 Levels | TNF-α Levels |
| DMM (Vehicle Control) | Elevated | Elevated | Elevated |
| This compound | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Diclofenac | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| Dexamethasone | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: This table represents the expected effects based on the mechanisms of action and available literature. Quantitative data from the respective studies should be used for a precise comparison.
Discussion and Future Directions
The preclinical data available for this compound in the DMM-induced osteoarthritis mouse model suggests a promising therapeutic potential. Its dual mechanism of action, involving the activation of the protective Nrf2 pathway and the inhibition of the pro-inflammatory NLRP3 inflammasome, addresses key pathological processes in OA.
When compared to existing therapies such as NSAIDs and corticosteroids, this compound appears to offer a distinct advantage by potentially modifying the disease course rather than solely providing symptomatic relief. While NSAIDs and corticosteroids are effective in reducing inflammation and pain, their long-term use is associated with significant side effects, and they do not halt the progressive degeneration of cartilage.
The significant reduction in OARSI scores and pro-inflammatory cytokines observed with this compound treatment in the DMM model is encouraging. However, it is crucial to acknowledge the limitations of this indirect comparison. The experimental conditions, including the specific substrain of mice, severity of the induced OA, and the exact methodologies, can vary between studies, influencing the outcomes.
Therefore, future research should focus on direct head-to-head comparative studies of this compound with standard-of-care OA drugs in a standardized and well-characterized preclinical model. Such studies will be essential to definitively establish the relative efficacy and safety of this compound. Furthermore, long-term studies are needed to evaluate the durability of its therapeutic effects and to assess its potential to prevent or even reverse cartilage degradation. The development of its more bioavailable analog, CBR-470-2, also warrants further investigation in the context of OA.
References
- 1. The antiarthritic effect of CBR‐470‐1 in hypoxic environment is to increase the level of NOD‐like receptor family pyrin domain containing 3 ubiquitination by decreasing phosphoglycerate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiarthritic effect of this compound in hypoxic environment is to increase the level of NOD-like receptor family pyrin domain containing 3 ubiquitination by decreasing phosphoglycerate kinase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone-loaded thermo-sensitive hydrogel attenuates osteoarthritis by protecting cartilage and providing effective pain relief - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CBR-470-1: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the investigational compound CBR-470-1, ensuring personnel safety and environmental compliance.
This document provides essential procedural information for researchers, scientists, and drug development professionals on the proper disposal of this compound. Adherence to these guidelines is critical for maintaining a safe laboratory environment and preventing environmental contamination. This compound is an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and a non-covalent Nrf2 activator.[1] As with any investigational compound, it should be handled with care, and its disposal must be managed as hazardous chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
While specific toxicological and environmental hazard data for this compound is not publicly available, the following table summarizes its known chemical and physical properties. This information is crucial for assessing potential hazards and ensuring proper handling.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀ClNO₄S₂ | Tocris Bioscience |
| Molecular Weight | 365.89 g/mol | Tocris Bioscience |
| Appearance | Solid | General Chemical Properties |
| Solubility | Soluble in DMSO and ethanol | MedchemExpress |
| Storage | Store at -20°C | Tocris Bioscience |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for the disposal of chlorinated and sulfonyl-containing organic compounds, which are typically classified as hazardous waste.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes unused neat compound, stock solutions, contaminated consumables (e.g., pipette tips, vials, and gloves), and experimental media.
- Segregate this compound waste from all other laboratory waste streams. Halogenated organic waste should be collected in a dedicated, clearly labeled container.[2] Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.
2. Waste Collection and Containerization:
- Use a designated, leak-proof, and chemically resistant container for the collection of this compound waste. A high-density polyethylene (HDPE) or glass container is recommended.
- The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols (e.g., harmful, irritant, environmentally hazardous).
3. Storage of Waste:
- Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible chemicals.
- The storage area should have secondary containment to mitigate any potential leaks or spills.
4. Disposal Procedure:
- Do not dispose of this compound down the drain or in the regular trash.[2]
- Disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
- High-temperature incineration is the recommended method for the destruction of chlorinated organic compounds.[3]
- For solutions of this compound, provide the solvent composition to the waste disposal company.
5. Decontamination of Labware:
- All non-disposable labware that has come into contact with this compound should be decontaminated.
- Rinse the labware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The solvent rinse should be collected as hazardous waste.
- After the solvent rinse, wash the labware with soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and your local regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
